Bryostatin 2
Description
This compound has been reported in Bugula neritina with data available.
semisynthetic cpd from Ectoprocta (Bryozoa); activates protein kinase C
Structure
2D Structure
Properties
IUPAC Name |
[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66O16/c1-9-10-11-12-13-14-37(49)59-41-29(21-39(51)56-8)20-32-24-35(27(2)46)58-40(52)23-30(47)22-33-25-36(48)43(5,6)44(53,60-33)26-34-18-28(19-38(50)55-7)17-31(57-34)15-16-42(3,4)45(41,54)61-32/h11-16,19,21,27,30-36,41,46-48,53-54H,9-10,17-18,20,22-26H2,1-8H3/b12-11+,14-13+,16-15+,28-19+,29-21+/t27-,30-,31+,32+,33-,34+,35-,36+,41+,44+,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPGUSBNMQRYNL-IZBIBDMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87745-28-6 | |
| Record name | (+)-Bryostatin 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87745-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bryostatin 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Bryostatin 2: A Technical Guide to its Source and Isolation from Bugula neritina
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 2 is a complex macrolide lactone first isolated from the marine bryozoan Bugula neritina.[1][2] It belongs to a family of over 20 structurally related bryostatins that have garnered significant scientific interest due to their potent biological activities, particularly their ability to modulate the protein kinase C (PKC) family of enzymes.[3][4][5] This technical guide provides an in-depth overview of the source of this compound, a detailed methodology for its isolation and purification from Bugula neritina, and a summary of its key analytical and biological characteristics. While Bugula neritina is the source organism, it is now understood that the true producer of the bryostatins is a bacterial symbiont, "Candidatus Endobugula sertula". The concentration of these compounds in their natural source is exceedingly low, typically in the range of 10⁻⁵ to 10⁻⁷ % of the wet weight of the organism, presenting a significant challenge for their large-scale production.
Source and Biological Context
Bugula neritina is a colonial marine invertebrate found in temperate waters worldwide. The bryostatins are believed to play a role in the chemical defense of the organism's larvae. The actual biosynthesis of the bryostatin backbone is attributed to a symbiotic gamma-proteobacterium, "Candidatus Endobugula sertula," which resides within the larvae of Bugula neritina. This symbiotic relationship highlights the microbial origin of many complex marine natural products.
Isolation and Purification of this compound
The isolation of this compound from Bugula neritina is a multi-step process involving extraction, solvent partitioning, and extensive chromatography. The following protocol is a composite methodology based on established procedures for bryostatin isolation, with a focus on the separation of this compound.
Experimental Protocols
1. Collection and Initial Processing of Bugula neritina
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Collection: Bugula neritina colonies are collected from their marine habitat.
-
Storage: The collected biomass should be immediately frozen or preserved in a solvent such as methanol or isopropanol to prevent degradation of the target compounds.
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Homogenization: The preserved or frozen material is homogenized to increase the surface area for efficient extraction.
2. Extraction
-
Solvent System: The homogenized biomass is exhaustively extracted with a polar solvent, typically methanol (MeOH) or a mixture of methanol and dichloromethane (CH₂Cl₂).
-
Procedure:
-
The homogenized Bugula neritina is soaked in the extraction solvent at room temperature for 24-48 hours.
-
The solvent is decanted, and the process is repeated multiple times (typically 3-4 times) to ensure complete extraction.
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The combined extracts are then filtered to remove solid debris.
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The filtrate is concentrated under reduced pressure to yield a crude extract.
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3. Solvent Partitioning
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Purpose: To separate the bryostatins from highly polar and nonpolar impurities.
-
Procedure:
-
The crude extract is suspended in a biphasic solvent system, commonly ethyl acetate (EtOAc) and water.
-
The mixture is thoroughly shaken in a separatory funnel and allowed to separate.
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The organic (EtOAc) layer, containing the bryostatins, is collected.
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The aqueous layer is typically re-extracted with EtOAc to maximize the recovery of the target compounds.
-
The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
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4. Chromatographic Purification
A series of chromatographic steps are required to isolate this compound from the complex mixture of other bryostatins and remaining impurities.
-
Step 1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 70-230 mesh).
-
Mobile Phase: A gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing bryostatins are pooled.
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-
Step 2: Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A solvent system such as methanol or a mixture of dichloromethane and methanol.
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Purpose: To separate compounds based on their size and polarity.
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Step 3: High-Performance Liquid Chromatography (HPLC)
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Column: A reversed-phase C18 column is typically used for the separation of bryostatin analogues.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is commonly employed.
-
Detection: UV detection at a wavelength around 230 nm is suitable for monitoring the elution of bryostatins.
-
Separation of this compound: Fine-tuning of the HPLC gradient is crucial for the separation of this compound from other closely related bryostatins, such as Bryostatin 1. The separation is based on the subtle differences in their polarity.
-
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C45H66O16 | CID 6438131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bryostatin 2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 2 is a macrocyclic lactone belonging to the bryostatin family, a group of potent modulators of Protein Kinase C (PKC). Originally isolated from the marine bryozoan Bugula neritina, this natural product has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the primary mechanism of action of this compound, with a focus on its interaction with the PKC signaling pathway. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex polyketide with a 20-membered macrolactone ring. Its intricate structure features several stereocenters and functional groups that are crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | [(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.1³,⁷.1¹¹,¹⁵]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate[3] |
| SMILES | O=C(/C=C/C=C/CCC)O--INVALID-LINK----INVALID-LINK--([H])O3)O)=O)([H])--INVALID-LINK--C)([H])C1">C@@(C(C)(/C=C/--INVALID-LINK--([H])O--INVALID-LINK--([H])C[C@]3(C(C)([C@H]2O)C)O)C)O[1] |
| Molecular Formula | C₄₅H₆₆O₁₆ |
| Molecular Weight | 863.00 g/mol |
| Physicochemical Property | Value |
| Physical Form | Colorless to light yellow film |
| Solubility | Soluble in methanol and ethanol |
| Storage Conditions | Store at -20°C |
| Biological Source | Bugula neritina (marine bryozoan) |
Mechanism of Action: Protein Kinase C Modulation
The primary mechanism of action of this compound is the modulation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.
The Protein Kinase C (PKC) Family
The PKC family is divided into three main subfamilies based on their structure and activation requirements:
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Conventional PKCs (cPKCs): (α, βI, βII, γ) Require both diacylglycerol (DAG) and Ca²⁺ for activation.
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Novel PKCs (nPKCs): (δ, ε, η, θ) Require DAG but are Ca²⁺-independent.
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Atypical PKCs (aPKCs): (ζ, ι/λ) Do not require DAG or Ca²⁺ for activation.
This compound and PKC Activation
This compound acts as a potent activator of conventional and novel PKC isoforms. It binds to the C1 domain of these enzymes, mimicking the endogenous activator diacylglycerol (DAG). This binding event induces a conformational change in the PKC molecule, leading to its translocation from the cytosol to the cell membrane and subsequent activation.
Activated PKC then phosphorylates a wide range of downstream target proteins, initiating signaling cascades that ultimately lead to various cellular responses. In the context of cancer, this compound-induced PKC activation can lead to cell cycle arrest, differentiation, and apoptosis in susceptible cancer cell lines.
Quantitative Biological Activity
The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay/Cell Line |
| Ki (PKC activator) | 5.9 nM | Protein Kinase C binding assay |
| ED₅₀ | 8.5 x 10⁻³ µg/mL | Murine P388 lymphocytic leukemia cell line |
Note: Much of the detailed isoform-specific binding data and IC₅₀ values in a wide range of cell lines have been generated for Bryostatin 1, a close structural analog.
Experimental Protocols
PKC Translocation Assay
This assay is used to visualize the movement of PKC from the cytosol to the cell membrane upon activation by compounds like this compound.
Methodology:
-
Cell Culture and Transfection:
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Culture a suitable cell line (e.g., CHO-K1, NIH 3T3) in appropriate media.
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Transiently transfect the cells with a plasmid encoding a PKC isoform fused to a fluorescent protein (e.g., GFP-PKCδ).
-
-
Compound Treatment:
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Plate the transfected cells in a multi-well imaging plate.
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Replace the culture medium with a suitable imaging buffer.
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Add this compound at the desired concentration (e.g., 100 nM) to the wells.
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Live-Cell Imaging:
-
Acquire fluorescence images of the cells at different time points (e.g., 0, 5, 15, and 30 minutes) using a high-content imaging system or a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the cytosolic and membrane regions of the cells at each time point.
-
Calculate the ratio of membrane to cytosolic fluorescence to determine the extent of PKC translocation.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic effects of compounds like this compound on cancer cell lines.
Methodology:
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Cell Seeding:
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Seed the cancer cells of interest (e.g., P388, U937) into a 96-well plate at a predetermined density and allow them to adhere overnight.
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-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
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Remove the old medium from the wells and add the medium containing different concentrations of this compound.
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Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
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Incubate the plate for a specified period (e.g., 48 or 72 hours).
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-
MTT Addition:
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Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
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Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
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Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer activity of this compound.
Conclusion
This compound is a potent natural product with a well-defined mechanism of action centered on the activation of Protein Kinase C. Its complex chemical structure and significant biological activity make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-neoplastic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed look at its interaction with the PKC signaling pathway, and practical experimental protocols to aid researchers in their investigations of this promising molecule. Further studies are warranted to fully elucidate its therapeutic potential and to explore the development of synthetic analogs with improved pharmacological profiles.
References
Bryostatin 2 and Protein Kinase C: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 2 is a complex macrolide lactone derived from the marine bryozoan Bugula neritina. It is a potent modulator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Unlike the well-known tumor-promoting phorbol esters, bryostatins exhibit a unique profile of PKC activation, leading to distinct and often opposing biological outcomes. This has positioned bryostatins, including this compound, as compelling therapeutic candidates for a range of diseases, from cancer to neurological disorders. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its interaction with Protein Kinase C.
This compound and Protein Kinase C Interaction
The primary mechanism of action of this compound is its high-affinity binding to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.[1][2] The C1 domain is the binding site for the endogenous second messenger diacylglycerol (DAG). By mimicking DAG, this compound induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to cellular membranes, a hallmark of PKC activation.[3][4]
However, the interaction of this compound with PKC is more nuanced than that of phorbol esters. While both classes of compounds bind to the C1 domain, they induce different downstream signaling events. For instance, phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) cause a rapid and sustained activation of PKC, which can lead to tumor promotion.[4] In contrast, bryostatins often induce a transient activation of PKC, followed by its downregulation. This differential regulation of PKC isoforms is thought to be responsible for the unique biological activities of bryostatins, including their antitumor properties.
Quantitative Analysis of Bryostatin-PKC Interaction
The binding affinity of bryostatins for PKC is a key determinant of their biological activity. While specific Ki values for this compound across all PKC isoforms are not extensively consolidated in the literature, data for the closely related Bryostatin 1 and other analogs provide valuable insights. The affinity of this compound for PKC is known to be in the nanomolar range.
| Compound | PKC Isoform | Binding Affinity (Ki, nM) | Reference |
| Bryostatin 1 | PKCα | 1.35 | |
| Bryostatin 1 | PKCβ2 | 0.42 | |
| Bryostatin 1 | PKCδ | 0.26 | |
| Bryostatin 1 | PKCε | 0.24 | |
| This compound Analog (C7-OAc) | Pan-PKC | 13 | |
| This compound Analog (C7-OH) | Pan-PKC | 1000 |
Note: This table summarizes available quantitative data. Further research is needed for a comprehensive profile of this compound across all PKC isoforms.
Signaling Pathways Modulated by this compound
Activation of PKC by this compound triggers a cascade of downstream signaling events that vary depending on the cell type and the specific PKC isoforms involved.
Caption: this compound signaling pathway via PKC activation.
One of the key pathways modulated by this compound-activated PKC is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade. Activation of the ERK pathway has been implicated in the Bryostatin-induced differentiation of certain cancer cells.
Furthermore, this compound can influence cell survival and apoptosis by modulating the expression and phosphorylation of Bcl-2 family proteins. For example, it has been shown to upregulate the anti-apoptotic protein Mcl-1 and induce the phosphorylation of Bcl-2.
Experimental Protocols
PKC Binding Assay (Competitive Radioligand Binding)
This protocol outlines a method to determine the binding affinity of this compound for PKC.
Caption: Workflow for a competitive PKC binding assay.
Methodology:
-
Preparation of PKC: Isolate PKC from a suitable source, such as cell lysates or use purified recombinant PKC isoforms.
-
Assay Setup: In a microtiter plate, combine the PKC preparation, a fixed concentration of a radiolabeled phorbol ester such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu), and varying concentrations of this compound or a control compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation: Separate the PKC-bound radioligand from the unbound radioligand using a method such as vacuum filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of [3H]PDBu binding) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro PKC Kinase Activity Assay
This assay measures the ability of this compound to activate the catalytic function of PKC.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a PKC source, a specific peptide substrate for PKC, ATP (including γ-32P-ATP), and the necessary cofactors (e.g., phospholipids, calcium for conventional PKCs).
-
Activation: Add this compound at various concentrations to the reaction mixture to activate PKC.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for a set time.
-
Termination: Stop the reaction, typically by adding a stop solution or by spotting the mixture onto phosphocellulose paper.
-
Separation and Quantification: Separate the phosphorylated substrate from the unreacted [γ-32P]ATP. The amount of incorporated 32P into the substrate, which is proportional to PKC activity, is quantified using a scintillation counter or by autoradiography.
Cellular PKC Translocation Assay
This cell-based assay visualizes the activation of PKC by monitoring its movement from the cytosol to the cell membrane.
Caption: Experimental workflow for a PKC translocation assay.
Methodology:
-
Cell Line: Use a cell line that expresses a specific PKC isoform tagged with a fluorescent protein (e.g., GFP-PKCδ).
-
Cell Culture and Treatment: Plate the cells and treat them with this compound at the desired concentration.
-
Live-Cell Imaging: Monitor the subcellular localization of the GFP-tagged PKC in real-time using fluorescence microscopy.
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Image Analysis: Quantify the translocation by measuring the change in fluorescence intensity in the cytoplasm versus the plasma membrane over time. A decrease in cytosolic fluorescence and a corresponding increase at the membrane indicate PKC activation.
Conclusion
This compound is a potent and unique modulator of Protein Kinase C. Its ability to bind with high affinity to the C1 domain of conventional and novel PKC isoforms initiates a cascade of signaling events that differ significantly from those induced by phorbol esters. This distinction underlies the therapeutic potential of this compound in various diseases. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of this promising natural product and its analogs as therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the therapeutic power of this compound.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Bryostatin 2 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 2 is a macrocyclic lactone belonging to the bryostatin family, natural products isolated from the marine bryozoan Bugula neritina. These compounds have garnered significant interest in the field of oncology due to their potent and complex biological activities. Bryostatins, including this compound, are powerful modulators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in intracellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, focusing on its mechanism of action, effects on key signaling pathways, and quantitative data from in vitro studies.
Core Mechanism of Action: Protein Kinase C Modulation
This compound exerts its primary biological effects through its interaction with the C1 domain of PKC isozymes, mimicking the endogenous ligand diacylglycerol (DAG). This interaction leads to the translocation of PKC from the cytosol to the cell membrane, initiating a cascade of downstream signaling events. The binding affinity of this compound to PKC is potent, although it is reported to be approximately one order of magnitude lower than that of Bryostatin 1.
The consequences of PKC activation by this compound are context-dependent and can vary based on the specific PKC isoform involved, the cell type, and the duration of exposure. Short-term exposure typically leads to PKC activation, while prolonged exposure can result in the downregulation of certain PKC isoforms. This biphasic activity contributes to the diverse and sometimes opposing biological outcomes observed in different cancer models.
Quantitative Data on the Biological Activity of this compound
Quantitative data on the in vitro activity of this compound is crucial for understanding its potency and for designing further preclinical and clinical studies. The following tables summarize the available quantitative data for this compound and, for comparative purposes, the more extensively studied Bryostatin 1.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SH-SY5Y | Human Neuroblastoma | DNA Synthesis Inhibition | 100 nM | [1][2] |
| P-388 | Murine Lymphocytic Leukemia | ED50 | Not explicitly found for this compound, but research suggests potential. |
Table 2: Protein Kinase C (PKC) Binding Affinity
| Compound | Parameter | Value | Notes | Reference |
| This compound | Kᵢ | 1 order of magnitude higher than Bryostatin 1 | Indicates slightly lower binding affinity compared to Bryostatin 1. | [1][2] |
| Bryostatin 1 | Kᵢ | 0.8-3.0 nM | For various PKC isoforms (α, β1, γ, δ, ε, η, θ). |
Table 3: Comparative Growth Inhibition of Bryostatin 1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SIG-M5 | Acute Myeloid Leukemia | 0.001716 |
| M059J | Glioblastoma | 0.001774 |
| MOG-G-UVW | Glioma | 0.002630 |
| SU-DHL-8 | B-cell Lymphoma | 0.003306 |
| RERF-LC-MS | Lung Adenocarcinoma | 0.004441 |
| M14 | Melanoma | 0.004633 |
| Note: This data is for Bryostatin 1 and is provided for comparative context due to the limited availability of specific IC50 values for this compound. |
Signaling Pathways Modulated by this compound
This compound's interaction with PKC triggers a complex network of signaling pathways that ultimately determine the cellular response. The two most prominent pathways implicated in its anti-cancer activity are the Protein Kinase C (PKC) signaling cascade and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.
PKC Signaling Pathway
As a direct modulator of PKC, this compound initiates a signaling cascade that can lead to diverse cellular outcomes, including proliferation, differentiation, or apoptosis, depending on the cellular context and the specific PKC isoforms activated.
PKC Signaling Pathway Activation by this compound.
ERK/MAPK Signaling Pathway
Activation of PKC by this compound often leads to the subsequent activation of the Raf-MEK-ERK (MAPK) pathway. This pathway is a critical regulator of cell proliferation and differentiation. In some cancer cells, sustained activation of the ERK pathway by bryostatins can lead to cell cycle arrest and differentiation, rather than proliferation.
This compound-mediated activation of the ERK/MAPK pathway.
Modulation of Apoptosis through Bcl-2 Family Proteins
This compound can influence the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, thereby tipping the scales towards or away from programmed cell death. In some contexts, bryostatins can lead to the upregulation of anti-apoptotic proteins like Mcl-1 and the phosphorylation of Bcl-2, promoting cell survival.[2] Conversely, in other scenarios, they can induce the expression of pro-apoptotic proteins.
Modulation of the intrinsic apoptosis pathway by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the investigation of a compound's biological activity. The following sections outline standard methodologies for key in vitro assays used to characterize the effects of this compound on cancer cells.
Cell Viability and Growth Inhibition Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-Mcl-1).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Analyze the band intensities to determine the relative protein levels.
General workflow for Western Blot analysis.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound is a potent modulator of PKC with demonstrated biological activity in a variety of cancer cell lines. Its ability to influence key signaling pathways, such as the PKC and ERK/MAPK cascades, and to modulate the expression and activity of apoptosis-regulating proteins, underscores its potential as an anti-cancer agent. However, the cellular responses to this compound are complex and can range from growth inhibition and differentiation to the promotion of survival, depending on the specific cellular context. Further research is warranted to fully elucidate the therapeutic potential of this compound, to identify predictive biomarkers for its efficacy, and to explore its use in combination with other anti-cancer agents. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing natural product.
References
Bryostatin 2: A Technical Guide to its Discovery, History, and Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryostatin 2 is a complex macrolide lactone first isolated from the marine bryozoan Bugula neritina. As a potent modulator of protein kinase C (PKC), it has garnered significant interest for its potential therapeutic applications, particularly in oncology. This document provides a comprehensive technical overview of the discovery, history, and fundamental biological activities of this compound. It includes detailed experimental protocols for its isolation and key biological assays, quantitative data on its bioactivity, and visual representations of its mechanism of action and experimental workflows.
Discovery and History
This compound was discovered as part of a larger investigation into the anticancer properties of compounds derived from the marine invertebrate Bugula neritina. The pioneering work was led by Dr. George R. Pettit and his research group at the Cancer Research Institute at Arizona State University.
The initial interest in Bugula neritina was sparked by its potent cytotoxic activity against the P388 murine lymphocytic leukemia cell line. Bioassay-guided fractionation of the bryozoan extracts led to the isolation and characterization of a family of related macrolides, termed the bryostatins. Bryostatin 1 was the first to be fully characterized in 1982.
This compound was subsequently isolated and its structure elucidated. It was found to be structurally very similar to Bryostatin 1, differing only by the presence of a hydroxyl group at the C-7 position instead of an acetoxy group.[1] This seemingly minor structural difference has been a subject of interest in structure-activity relationship studies. The initial isolation yielded only minuscule quantities of the compound, a common challenge in marine natural product chemistry, with yields often in the range of 10⁻⁵ to 10⁻⁷% of the wet weight of the organism.[2]
Chemical Properties
This compound is a macrocyclic lactone with a complex, highly oxygenated structure. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₅H₆₆O₁₆ |
| Molecular Weight | 863.00 g/mol |
| CAS Number | 87745-28-6 |
| Appearance | White crystalline solid |
| Solubility | Soluble in methanol and ethanol |
| Storage | Stable as a solid at -20°C. Avoid exposure to oxygen and direct sunlight. |
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound is its potent modulation of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.
This compound binds to the C1 domain of PKC, the same domain that binds the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol esters. This binding activates PKC, leading to its translocation to the cell membrane and the phosphorylation of downstream target proteins. However, unlike phorbol esters, bryostatins are generally considered to be non-tumor promoting and can even antagonize the effects of phorbol esters.
The activation of PKC by this compound triggers a cascade of signaling events that can have diverse and context-dependent effects on cells. For instance, in some cancer cell lines, PKC activation by bryostatins leads to cell cycle arrest, differentiation, and apoptosis.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway initiated by this compound's interaction with PKC.
Quantitative Data
The anti-cancer activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the effective dose (ED₅₀) values for this compound and its hydrogenated derivatives against the P388 murine lymphocytic leukemia cell line.
| Compound | Modification | P388 ED₅₀ (µg/mL) |
| This compound | - | 8.5 x 10⁻³ |
| Derivative 2a | Saturated side-chain diene | 8.5 x 10⁻³ |
| Derivative 2b | Hexahydro derivative | 5.1 x 10⁻² |
| Derivative 2c | Octahydro derivative | 2.9 x 10⁻¹ |
Data sourced from Pettit et al., Anticancer Drug Des., 1992.
Experimental Protocols
Isolation and Purification of this compound from Bugula neritina
This protocol is a generalized procedure based on the methods described by Pettit and colleagues for the isolation of bryostatins.
Materials:
-
Wet or frozen Bugula neritina
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction:
-
Homogenize the wet or freeze-dried B. neritina (e.g., 1 kg) with MeOH (3 x 2 L) at room temperature.
-
Filter the combined MeOH extracts and concentrate under reduced pressure using a rotary evaporator.
-
Partition the resulting aqueous suspension with CH₂Cl₂ (3 x 1 L).
-
Separate the CH₂Cl₂ layer, dry it over anhydrous Na₂SO₄, and concentrate to yield the crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in 9:1 MeOH:H₂O and partition against hexane to remove nonpolar lipids.
-
Adjust the aqueous methanol phase to 4:1 MeOH:H₂O and extract with CH₂Cl₂.
-
Concentrate the CH₂Cl₂ phase to obtain a bryostatin-enriched fraction.
-
-
Column Chromatography:
-
Subject the enriched fraction to silica gel column chromatography, eluting with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of EtOAc and then MeOH.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) and a bioassay (e.g., P388 cytotoxicity assay) to identify active fractions.
-
-
Size Exclusion Chromatography:
-
Further purify the active fractions using Sephadex LH-20 column chromatography with MeOH as the eluent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification by reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution profile with a UV detector (typically at 220-230 nm).
-
Collect the peak corresponding to this compound and confirm its identity by mass spectrometry and NMR spectroscopy.
-
P388 Murine Lymphocytic Leukemia Cytotoxicity Assay
This protocol outlines a standard method for determining the in vitro cytotoxicity of this compound.
Materials:
-
P388 murine lymphocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture P388 cells in RPMI-1640 medium.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-drug control.
-
Determine the ED₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protein Kinase C (PKC) Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound to PKC using a radiolabeled phorbol ester.
Materials:
-
Purified PKC isoforms
-
[³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA)
-
Phosphatidylserine and diolein
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Lipid Vesicles:
-
Prepare a mixture of phosphatidylserine and diolein in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin film.
-
Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.
-
-
Binding Reaction:
-
In a reaction tube, combine the assay buffer, lipid vesicles, purified PKC, and varying concentrations of unlabeled this compound.
-
Add a fixed concentration of [³H]-PDBu to each tube.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PDBu) from the total binding.
-
Plot the percentage of specific [³H]-PDBu binding against the log of the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-PDBu binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Conclusion
This compound, a member of a unique family of marine-derived macrolides, continues to be a subject of intense scientific investigation. Its discovery and history are rooted in the exploration of natural products for novel therapeutic agents. As a potent modulator of the critical signaling enzyme Protein Kinase C, this compound exhibits significant anti-cancer properties. The detailed protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals working with this fascinating and complex molecule. Further research into its precise mechanisms of action and the development of synthetic analogs will be crucial for realizing its full therapeutic potential.
References
The Role of Bryostatin 2 in Cell Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 2 is a macrocyclic lactone belonging to the bryostatin family, natural products isolated from the marine bryozoan Bugula neritina. These compounds have garnered significant interest in the scientific community for their potent modulation of protein kinase C (PKC), a family of enzymes pivotal to a myriad of cellular signaling pathways. While much of the research has focused on its congener, Bryostatin 1, this compound also demonstrates significant biological activity, primarily as a PKC activator. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell signaling, with a focus on its mechanism of action, downstream effects, and methodologies for its study.
Core Mechanism of Action: Protein Kinase C Modulation
This compound, like other members of its family, exerts its biological effects primarily through its interaction with the C1 domain of PKC isozymes, the same binding site for the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol esters. Structurally, this compound is 7-O-deacetylbryostatin 1, featuring a hydroxyl group at the C7 position instead of an acetoxy group.[1] This seemingly minor structural alteration influences its binding affinity and subsequent biological activity.
Upon binding to the C1 domain, this compound induces the translocation of PKC from the cytosol to cellular membranes, a critical step in its activation.[2][3] Activated PKC then phosphorylates a wide array of substrate proteins, initiating a cascade of downstream signaling events that can influence cellular processes such as proliferation, differentiation, and apoptosis.
Quantitative Data on this compound Activity
The available quantitative data for this compound is limited compared to Bryostatin 1. However, key studies provide insights into its potency.
| Parameter | Cell Line/System | Value | Reference |
| ED50 (Growth Inhibition) | Murine P388 Lymphocytic Leukemia | 8.5 x 10-3 µg/mL | [4] |
| PKC Binding Affinity | Comparison to Bryostatin 1 | Approximately 4-fold less potent | [5] |
Signaling Pathways Modulated by this compound
The primary signaling event initiated by this compound is the activation of PKC. This leads to the modulation of several downstream pathways, influencing a range of cellular functions.
PKC Activation and Translocation
Incubation of cells with this compound leads to the translocation of PKC from the soluble cytosolic fraction to the membrane-bound particulate fraction. This relocalization is a hallmark of PKC activation. However, the translocation induced by bryostatins, including this compound, has been observed to be weaker than that induced by potent tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA).
Downstream Signaling and Cellular Effects
Once activated, PKC can influence various downstream signaling cascades. In B-cell chronic lymphocytic leukemia (B-CLL) cells, bryostatin has been shown to induce differentiation and confer resistance to drug-induced apoptosis. This is associated with the upregulation of the anti-apoptotic protein Mcl-1 and the phosphorylation of Bcl-2. The activation of the extracellular signal-regulated kinase (ERK) pathway appears to play a role in this differentiation process in a PKC-dependent manner.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in the published literature. However, established methods for studying PKC activation and binding can be adapted for use with this compound.
General Protocol for PKC Binding Assay
This protocol is a generalized method for assessing the binding affinity of a compound to PKC and would require optimization for specific use with this compound.
Materials:
-
Purified recombinant PKC isozymes
-
[3H]-Phorbol-12,13-dibutyrate ([3H]-PDBu)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl2, and 1 mg/mL bovine serum albumin)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the assay buffer, purified PKC isozyme, and [3H]-PDBu at a fixed concentration.
-
Add varying concentrations of this compound to the reaction tubes. Include a control with no competitor and a control for non-specific binding.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of [3H]-PDBu binding (IC50).
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
General Protocol for In-Cell PKC Translocation Assay
This is a generalized protocol to visualize PKC translocation and would need to be adapted for specific cell lines and imaging systems when studying this compound.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma cells)
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a specific PKC isozyme
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for different time points. Include a vehicle-treated control.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against the PKC isozyme of interest.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Analyze the images to quantify the translocation of PKC from the cytosol to the membrane.
Conclusion and Future Directions
This compound is a potent modulator of PKC, exhibiting distinct biological activities. While its primary mechanism of action through PKC activation is established, a comprehensive understanding of its isoform-specific interactions, the full spectrum of its downstream signaling pathways, and its therapeutic potential requires further investigation. The limited availability of quantitative data and specific experimental protocols for this compound highlights a significant knowledge gap. Future research, including head-to-head comparative studies with Bryostatin 1, detailed proteomic and phosphoproteomic analyses of this compound-treated cells, and the development of optimized experimental protocols, will be crucial to fully elucidate the role of this intriguing natural product in cell signaling and to explore its potential as a therapeutic agent.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural modifications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin 2: An In-depth Technical Guide to a Unique Modulator of Protein Kinase C Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 2 is a complex macrolide lactone derived from the marine bryozoan Bugula neritina. It is a potent modulator of Protein Kinase C (PKC) isoforms, a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including cell growth, differentiation, apoptosis, and immune responses. Unlike the well-known phorbol esters, which are also potent PKC activators, this compound and its analogs exhibit a distinct profile of biological activities, making them a subject of intense research for therapeutic applications in cancer, neurological disorders, and HIV eradication.[1][2]
This technical guide provides a comprehensive overview of this compound's interaction with PKC isoforms, including its binding affinity, isoform selectivity, downstream signaling effects, and detailed experimental protocols for its study.
Mechanism of Action: A Tale of Two Activators
This compound, like other bryostatins and phorbol esters, exerts its biological effects by binding to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.[3][4] This domain is the binding site for the endogenous second messenger diacylglycerol (DAG). Upon binding, this compound induces the translocation of PKC from the cytosol to cellular membranes, a key step in its activation.[5]
However, the downstream consequences of PKC activation by bryostatins differ significantly from those induced by phorbol esters. While phorbol esters are potent tumor promoters, bryostatins exhibit antitumor activity and can antagonize the effects of phorbol esters. This functional divergence is attributed to the distinct temporal and spatial patterns of PKC activation and downregulation induced by these two classes of compounds. Prolonged exposure to bryostatins leads to a more rapid and complete downregulation of certain PKC isoforms compared to phorbol esters.
Quantitative Analysis of this compound and PKC Isoform Interaction
Table 1: Binding Affinity (Ki) of this compound and Related Compounds for PKC
| Compound | PKC Isoform(s) | Ki (nM) | Cell/System | Reference |
| This compound | PKC (mixture) | 5.9 | Rat Brain | |
| Bryostatin 1 | PKCα | 1.35 | Recombinant | |
| Bryostatin 1 | PKCβ2 | 0.42 | Recombinant | |
| Bryostatin 1 | PKCδ | 0.26 | Recombinant | |
| Bryostatin 1 | PKCε | 0.24 | Recombinant | |
| Synthetic Analog 1 | PKC (mixture) | 3 | Rat Brain | |
| Synthetic Analog 2 | PKC (mixture) | 13 | Rat Brain | |
| Synthetic Analog 3 | PKC (mixture) | 1000 | Rat Brain | |
| Synthetic Analog 4 | PKC (mixture) | 19 | Rat Brain | |
| Synthetic Analog 5 | PKC (mixture) | 2.0 | Rat Brain | |
| Synthetic Analog 6 | PKC (mixture) | 1.4 | Rat Brain |
Note: The Ki of 5.9 nM for this compound was determined using a mixture of PKC isozymes, and therefore does not reflect its affinity for individual isoforms.
Table 2: Functional Effects of this compound on Specific PKC Isoforms
| PKC Isoform | This compound Concentration | Effect | Cell Line | Reference |
| PKCβ1 | 200 nM | No activation (translocation) observed | CHO-k1 | |
| PKC | Not specified | Weaker translocation compared to TPA | A549 |
Note: Bryostatin 1, in contrast to this compound, induces rapid translocation of PKCβ1 at the same concentration.
Signaling Pathways Modulated by this compound
The activation of PKC by this compound initiates a cascade of downstream signaling events that ultimately determine the cellular response. Two of the most well-characterized pathways are the ERK/MAPK pathway and the regulation of Bcl-2 family proteins.
PKC-Mediated Activation of the ERK/MAPK Pathway
Activation of PKC by this compound can lead to the stimulation of the Ras-Raf-MEK-ERK signaling cascade. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.
Regulation of Apoptosis through Bcl-2 Family Proteins
This compound can modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, thereby influencing cell fate. This regulation is often cell-type specific.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with PKC isoforms.
PKC Binding Assay (Competitive Radioligand Binding)
This assay measures the affinity of this compound for PKC by assessing its ability to compete with a radiolabeled ligand, such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu), for binding to the C1 domain.
References
- 1. Bryostatin - Wikipedia [en.wikipedia.org]
- 2. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemistry and biology of the bryostatins: potential PKC inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Bryostatin-1 in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin-1, a potent modulator of Protein Kinase C (PKC), has emerged as a compound of significant interest in preclinical Alzheimer's disease (AD) research. While initial inquiries may reference Bryostatin-2, the vast body of preclinical work in the context of AD has focused exclusively on Bryostatin-1. This technical guide provides a comprehensive overview of the key preclinical studies, experimental methodologies, and mechanistic pathways associated with Bryostatin-1's therapeutic potential in AD models. The data presented herein is collated from foundational studies that have paved the way for its clinical investigation.
Core Mechanism of Action
Bryostatin-1 primarily exerts its effects through the activation of Protein Kinase C (PKC) isozymes, with particular potency for the α and ε isoforms.[1][2] In the central nervous system, PKC activation is integral to synaptic plasticity, learning, and memory.[3] Preclinical evidence suggests that Bryostatin-1's neuroprotective effects in AD models are mediated through several downstream pathways following PKC activation.[3][4]
Signaling Pathways
The activation of PKC by Bryostatin-1 initiates a cascade of signaling events that counteract the pathological hallmarks of Alzheimer's disease. These pathways include the promotion of non-amyloidogenic processing of Amyloid Precursor Protein (APP), enhancement of synaptogenesis, and reduction of synaptic loss.
Quantitative Data from Preclinical Studies
The following tables summarize the key findings from pivotal preclinical studies of Bryostatin-1 in various animal models of Alzheimer's disease.
Table 1: Effects of Bryostatin-1 on Cognitive Function in AD Mouse Models
| Animal Model | Treatment Protocol | Behavioral Test | Key Findings | Reference |
| APP/PS1 | 5 µg, oral administration, 3x/week for 1 week, then daily for 1 week | Morris Water Maze | Significantly improved memory (reduced latency to escape), most apparent during the first 3 days of testing. | |
| Tg2576 | 30 µg/kg, intraperitoneal, 2x/week for 12 weeks | Morris Water Maze | Prevented memory impairment observed at 5 months postpartum. | |
| 5XFAD | Not specified | Not specified | Cognitive deficits were prevented. |
Table 2: Neuropathological and Biochemical Effects of Bryostatin-1 in AD Mouse Models
| Animal Model | Treatment Protocol | Endpoint Measured | Key Quantitative Findings | Reference |
| APP/PS1 | 5 µg, oral administration | Amyloid Plaque Formation | Dose-dependent reduction in amyloid plaque formation. | |
| Tg2576 | 30 µg/kg, intraperitoneal, 2x/week for 12 weeks | Soluble Aβ levels | Reduced levels of soluble Aβ. | |
| Tg2576 | 30 µg/kg, intraperitoneal, 2x/week for 12 weeks | Synaptic Loss | Prevented and/or reversed the loss of hippocampal synapses. | |
| 5XFAD | Not specified | Synaptic Loss | Effectively prevented synaptic loss. | |
| 5XFAD | Not specified | Amyloid Plaques | Effectively prevented amyloid plaques. | |
| Wild-type Mice | Not specified | Synaptic Proteins | Increased levels of PSD-95. | |
| Wild-type Mice | Not specified | BDNF Levels | Increased levels of Brain-Derived Neurotrophic Factor. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the cited studies.
Animal Models
Preclinical studies of Bryostatin-1 have utilized several transgenic mouse models that recapitulate key aspects of Alzheimer's disease pathology:
-
APP/PS1: These mice co-express a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presenilin 1 (PSEN1dE9). They develop amyloid plaques and cognitive deficits.
-
Tg2576: These mice overexpress human APP with the Swedish (K670N/M671L) mutation, leading to progressive Aβ deposition and age-dependent cognitive decline.
-
5XFAD: This model expresses five familial AD mutations in human APP and PSEN1 genes, resulting in an aggressive and rapid development of amyloid pathology and cognitive impairments.
Drug Administration
Bryostatin-1 has been administered through two primary routes in preclinical studies:
-
Intraperitoneal (i.p.) Injection: A common route for systemic drug delivery in rodent models. Dosages have typically been in the range of 30 µg/kg, administered twice weekly for chronic studies.
-
Oral Administration: Studies have also demonstrated the oral bioavailability and efficacy of Bryostatin-1. A protocol of 5 µg per mouse, administered three times a week for one week followed by daily administration, has been shown to be effective.
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged beneath the water's surface.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using distal visual cues in the room. Each trial begins with the mouse being placed in the water at one of four starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: Following the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis: Key metrics include escape latency during training, path length, swimming speed, and time spent in the target quadrant during the probe trial.
Immunohistochemistry for Amyloid-β Plaques
Immunohistochemistry (IHC) is used to visualize and quantify Aβ plaques in brain tissue.
-
Tissue Preparation: Mice are perfused, and brains are fixed (e.g., in 4% paraformaldehyde), sectioned, and mounted on slides.
-
Staining Protocol:
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites, often using formic acid.
-
Blocking: Non-specific antibody binding is blocked using a serum-based solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: A chromogenic substrate (e.g., DAB) or a fluorescent tag is used to visualize the antibody-antigen complex.
-
-
Quantification: The plaque burden is typically quantified by measuring the percentage of the total area of a specific brain region (e.g., hippocampus, cortex) that is occupied by Aβ plaques using image analysis software.
Western Blotting for Synaptic Proteins
Western blotting is employed to quantify the levels of specific proteins, such as synaptic markers and PKC isozymes.
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against the protein of interest (e.g., PSD-95, synaptophysin, PKCε).
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is used to bind to the primary antibody.
-
Detection: A chemiluminescent substrate is applied, and the resulting light signal is captured on X-ray film or with a digital imager.
-
-
Quantification: The intensity of the protein bands is measured and normalized to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.
Conclusion
Preclinical studies have consistently demonstrated the potential of Bryostatin-1 as a therapeutic agent for Alzheimer's disease. Its ability to activate PKC and subsequently modulate key pathological pathways, leading to reduced amyloid burden, preservation of synapses, and improved cognitive function in various animal models, provides a strong rationale for its continued investigation. The detailed methodologies and quantitative data summarized in this guide offer a valuable resource for researchers in the field of neurodegenerative disease and drug development. Further preclinical research may focus on optimizing dosing regimens, exploring combination therapies, and elucidating the full spectrum of its neuroprotective mechanisms.
References
Unveiling the Antineoplastic Potential of Bryostatin 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryostatin 2, a macrocyclic lactone derived from the marine bryozoan Bugula neritina, has garnered interest for its potential antineoplastic properties. As a member of the bryostatin family, it is a potent modulator of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways that are often dysregulated in cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, including its mechanism of action, available preclinical data, and the signaling pathways it influences. While research on this compound is less extensive than on its analogue, Bryostatin 1, this document synthesizes the available information to serve as a valuable resource for the scientific community.
Introduction
The bryostatins are a class of twenty-one structurally related macrolides that have been investigated for a range of therapeutic applications, most notably in oncology.[1] this compound is a naturally occurring analogue of Bryostatin 1, differing in the substitution at the C7 position.[2] The primary mechanism of action for bryostatins is their high-affinity binding to the C1 domain of PKC, the same site to which the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters bind.[3][4] However, unlike phorbol esters, bryostatins elicit a unique profile of cellular responses, including both activation and subsequent downregulation of specific PKC isozymes, leading to a complex and context-dependent range of biological outcomes.[5]
Quantitative Antineoplastic Data
Quantitative data on the antineoplastic activity of this compound is limited in the public domain. The most comprehensive data comes from studies on the murine P388 lymphocytic leukemia cell line.
| Compound | Cell Line | Activity (ED50) | Reference |
| This compound | P388 | Not explicitly stated, but used as a reference | |
| Saturated ester 2a (from this compound) | P388 | 8.5 x 10-3 µg/mL | |
| Hexahydro derivative 2b (from this compound) | P388 | 5.1 x 10-2 µg/mL | |
| Octahydrobryostatin 2c (from this compound) | P388 | 2.9 x 10-1 µg/mL |
Table 1: In Vitro Activity of this compound and its Derivatives Against P388 Lymphocytic Leukemia.
Mechanism of Action and Signaling Pathways
The predominant mechanism of action of this compound is the modulation of Protein Kinase C (PKC) activity. Bryostatins are known to bind to the regulatory C1 domain of PKC isozymes, leading to a cascade of downstream signaling events.
Protein Kinase C (PKC) Modulation
Studies comparing Bryostatin 1 and 2 have shown that both compounds induce the translocation of PKC from the cytosol to the membrane, a hallmark of PKC activation. However, this compound exhibits a lower binding affinity for PKC compared to Bryostatin 1, with a Ki value an order of magnitude higher. This difference in binding affinity may contribute to variations in their biological effects. Prolonged exposure to bryostatins can lead to the downregulation of certain PKC isozymes.
Downstream Signaling Pathways
While specific signaling pathways for this compound are not extensively detailed, inferences can be drawn from studies on the broader bryostatin class, primarily Bryostatin 1. These pathways are often initiated by PKC activation and can influence cell differentiation, apoptosis, and proliferation.
In B-cell chronic lymphocytic leukemia (B-CLL) cells, bryostatin has been shown to induce differentiation in a PKC-dependent manner, which also involves the activation of the Extracellular signal-regulated kinase (ERK) pathway. Furthermore, bryostatin-induced resistance to apoptosis in these cells is associated with the upregulation of the anti-apoptotic protein Mcl-1 and phosphorylation of Bcl-2, effects that are abrogated by PKC and PI3-kinase inhibitors.
Experimental Protocols
Detailed experimental protocols specifically for this compound are scarce in the literature. However, based on comparative studies with Bryostatin 1, the following general methodologies are employed.
Cell Culture and Viability Assays
-
Cell Lines: A variety of cancer cell lines can be used, such as P388 (murine lymphocytic leukemia), A549 (human lung carcinoma), and SH-SY5Y (human neuroblastoma).
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assays: Cell viability and proliferation can be assessed using standard methods such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, trypan blue exclusion, or direct cell counting.
Protein Kinase C (PKC) Translocation and Binding Assays
-
PKC Translocation: Cells are treated with this compound for various time points. Cytosolic and membrane fractions are then separated by differential centrifugation. PKC levels in each fraction are determined by Western blotting using specific antibodies against PKC isozymes.
-
PKC Binding: The binding affinity of this compound to PKC can be determined by competitive binding assays using a radiolabeled ligand such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu).
Discussion and Future Directions
The available evidence suggests that this compound is a biologically active compound with antineoplastic potential, primarily through its interaction with the PKC signaling pathway. However, the current body of research on this compound is significantly smaller than that for Bryostatin 1. Key areas for future investigation include:
-
Broad-Spectrum Antineoplastic Activity: A comprehensive evaluation of this compound's IC50 values across a wide panel of human cancer cell lines is needed to identify promising therapeutic targets.
-
In Vivo Efficacy: Preclinical studies in animal models are crucial to assess the in vivo antitumor activity, pharmacokinetics, and toxicity profile of this compound.
-
Mechanism of Action: Further elucidation of the specific downstream signaling pathways modulated by this compound is required to understand its unique biological effects and to identify potential biomarkers of response.
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
Conclusion
This compound remains an intriguing natural product with potential for development as an antineoplastic agent. Its role as a PKC modulator places it at the heart of critical cellular signaling networks. While more research is needed to fully characterize its therapeutic potential and mechanism of action, this technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the promise of this marine-derived compound. The comparative data with Bryostatin 1 suggests that subtle structural differences within the bryostatin family can lead to distinct biological activities, highlighting the importance of individual compound characterization.
References
- 1. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural modifications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Bryostatin 2 Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Bryostatin 2, a potent marine-derived macrolide. This compound and its analogs are significant candidates in drug discovery due to their potent modulation of Protein Kinase C (PKC) isozymes, which are implicated in a variety of diseases, including cancer and neurological disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to facilitate further research and development in this area.
Core Structure-Activity Insights
This compound, a structural analog of the more extensively studied Bryostatin 1, differs by the presence of a hydroxyl group at the C7 position instead of an acetoxy group. This seemingly minor modification has a significant impact on its biological activity and provides a key focal point for SAR studies. Research has demonstrated that modifications to the A-ring, and specifically the C7 and C8 positions, are critical in modulating PKC affinity and selectivity.[1][2] Furthermore, the side-chain diene system of this compound has been a target for structural modifications, with studies showing that its hydrogenation affects the compound's cytotoxic potency.[3]
The primary molecular target of bryostatins is the C1 domain of PKC.[4] Bryostatins act as potent agonists of PKC, mimicking the endogenous ligand diacylglycerol (DAG).[5] However, unlike tumor-promoting phorbol esters that also bind to the C1 domain, bryostatins exhibit a unique profile of biological activities, including antitumor properties. The differential activation and downregulation of PKC isoforms by various bryostatin analogs are key determinants of their distinct cellular responses.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from various studies on this compound and its analogs, focusing on their PKC binding affinity and cytotoxic activity.
Table 1: PKC Binding Affinity of this compound and Analogs
| Compound | Modification | PKC Isoform(s) | Binding Affinity (Ki, nM) | Reference(s) |
| This compound | - | Mixed | Potent (exact Ki not specified in these sources) | |
| Analog 2 | Simplified C7-OAc bryolog | Mixed | 13 | |
| Analog 3 | Simplified C7-OH bryolog | Mixed | 1000 | |
| Analog 11 | C7 acetate bryolog | Mixed | 13 | |
| Analog 17 | C7 hydroxyl bryolog | Mixed | (less potent than Analog 11) | |
| Merle 46 | Diacylglycerol lactone C-ring | PKCα | 7000 ± 990 | |
| Merle 47 | Diacylglycerol lactone C-ring | PKCα | 4940 ± 470 | |
| Merle 48 | Diacylglycerol lactone C-ring with trans-olefin and gem-dimethyl group | PKCα | 363 ± 42 | |
| [26-3H]-epi-bryostatin 4 | Inverted C-26 configuration | Mixed | 13 ± 2 |
Table 2: Cytotoxicity of this compound and its Derivatives against P388 Murine Leukemia Cells
| Compound | Modification | ED50 (µg/mL) | Reference(s) |
| This compound | - | Potent (exact ED50 not specified in this source) | |
| Saturated Ester 2a | Reduction of the side-chain diene system | 8.5 x 10⁻³ | |
| Hexahydro Derivative 2b | Further hydrogenation | 5.1 x 10⁻² | |
| Octahydrobryostatin 2c | Full hydrogenation of side-chain | 2.9 x 10⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of this compound analogs. Below are outlines of key experimental protocols cited in the literature.
Protein Kinase C (PKC) Binding Assay
This assay is fundamental to determining the affinity of this compound analogs for their primary molecular target.
Objective: To quantify the binding affinity (Ki) of test compounds to PKC.
General Principle: A competitive binding assay is typically used, where the test compound competes with a radiolabeled ligand (e.g., [3H]phorbol-12,13-dibutyrate, [3H]PDBu) for binding to a source of PKC (e.g., purified PKC isoforms, cell lysates).
Materials:
-
Purified PKC isoforms or cell/tissue homogenates rich in PKC.
-
Radiolabeled ligand: [3H]PDBu or [3H]bryostatin.
-
Test compounds (this compound and its analogs).
-
Binding buffer (e.g., Tris-HCl buffer containing CaCl2, bovine serum albumin, and dithiothreitol).
-
Phosphatidylserine (PS) as a cofactor.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of PKC: PKC can be purified from various sources, such as rat brain, or specific isoforms can be expressed and purified from recombinant systems.
-
Assay Setup: In a microcentrifuge tube, combine the PKC preparation, phosphatidylserine, and the binding buffer.
-
Competition: Add varying concentrations of the unlabeled test compound (this compound analog) and a fixed concentration of the radiolabeled ligand. For determining non-specific binding, a high concentration of unlabeled PDBu is used.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters under vacuum. The filters will trap the PKC-ligand complex.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytostatic or cytotoxic effects of this compound analogs on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (ED50 or IC50).
General Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., P388 murine leukemia cells).
-
Complete cell culture medium.
-
96-well microtiter plates.
-
Test compounds (this compound and its analogs).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the compound concentrations. The ED50/IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of this compound's mechanism of action and the general workflow for its SAR studies.
Conclusion
The structure-activity relationship studies of this compound have revealed critical insights into the structural requirements for potent and selective modulation of PKC. The C7 and C8 positions of the A-ring, as well as the saturation of the side-chain, are key determinants of biological activity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field. The visualized pathways and workflows offer a conceptual framework for understanding the mechanism of action and for guiding future drug design and development efforts based on the this compound scaffold. Further exploration of this compound analogs, particularly with respect to their differential effects on PKC isoforms, holds significant promise for the development of novel therapeutics.
References
- 1. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural modifications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Several Bryostatin Analogues Bearing a Diacylglycerol Lactone C-Ring - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin 2: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the chemical properties, biological activity, and experimental considerations of Bryostatin 2. This potent marine-derived macrolide has garnered significant scientific interest for its potential therapeutic applications.
Core Chemical and Physical Properties
This compound, a complex macrocyclic lactone, possesses distinct chemical and physical characteristics crucial for its handling and application in research settings.
| Property | Value | Source |
| CAS Number | 87745-28-6 | [1][2][3] |
| Molecular Weight | 863.0 g/mol | [1] |
| Molecular Formula | C45H66O16 | |
| Purity | ≥95% (HPLC) or ≥98% | |
| Appearance | White crystalline solid or colorless to light yellow film | |
| Solubility | Soluble in ethanol and methanol | |
| Storage Conditions | Store at -20°C |
Biological Activity and Mechanism of Action
This compound is a potent activator of protein kinase C (PKC), a family of enzymes that play a critical role in various cellular signaling pathways. Its interaction with PKC gives it a range of biological activities, including antineoplastic properties.
Signaling Pathway Modulation
The primary mechanism of action for this compound involves its binding to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This activation triggers a cascade of downstream signaling events that can influence cell proliferation, differentiation, and apoptosis.
Experimental Protocols
Accurate and reproducible experimental results with this compound rely on meticulous preparation and handling.
Stock Solution Preparation
Given its solubility, stock solutions of this compound are typically prepared in ethanol or methanol.
Example Protocol for a 1 mM Stock Solution:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg).
-
Solvent Addition: Based on the molecular weight of 863.0 g/mol , calculate the required volume of solvent. For 1 mg of this compound to make a 1 mM solution, approximately 1.159 mL of solvent is needed.
-
Dissolution: Add the solvent to the vial containing the this compound. To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).
Research Applications and Antineoplastic Activity
This compound has demonstrated antineoplastic activity against various cancer cell lines. For instance, it has been shown to inhibit DNA synthesis in SH-SY5Y human neuroblastoma cells at a concentration of 100 nM and exhibits activity against the murine P388 lymphocytic leukemia cell line. It also attenuates cell proliferation and attachment in U937 cells. Furthermore, this compound acts as an antagonist to the tumor-promoting phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA). These properties underscore its potential as a valuable tool in cancer research and drug discovery.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Bryostatin 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bryostatin 2 is a member of the bryostatin family of macrolides, natural products isolated from the marine bryozoan Bugula neritina.[1] These compounds have garnered significant attention due to their potent biological activities, including the modulation of protein kinase C (PKC) and promising anticancer properties.[2][3] The complex molecular architecture of bryostatins, characterized by a 20-membered macrolactone ring containing three pyran rings and multiple stereocenters, presents a formidable challenge for synthetic chemists.[4][5] This document details the methodological approach for the total synthesis of this compound, with a primary focus on the convergent strategy developed by Evans and coworkers. This flexible approach allows for the synthesis of this compound and provides a platform for the generation of analogues for further biological evaluation.
Overall Synthetic Strategy
The total synthesis of this compound by Evans and coworkers employs a convergent approach, wherein the molecule is disconnected into three key subunits of comparable complexity: the A-ring fragment, the B-ring fragment, and the C-ring fragment. This strategy allows for the parallel synthesis of these fragments, which are then coupled together in a carefully orchestrated sequence to construct the full carbon skeleton. The key bond-forming events in the assembly of the macrolide include a Julia olefination and a sulfone alkylation to connect the fragments, followed by a Yamaguchi macrolactonization to close the 20-membered ring.
Retrosynthetic Analysis
The retrosynthetic analysis for this compound reveals the strategic disconnections that lead to the three primary subunits.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Subunits
The synthesis of each subunit leverages stereoselective aldol reactions and directed reductions to establish the numerous stereocenters present in the target molecule.
Synthesis of the C1-C9 A-Ring Fragment
The construction of the A-ring fragment relies on a substrate-controlled approach to set the stereochemistry. A key step involves a highly stereoselective Mukaiyama aldol reaction to introduce the C3 stereocenter.
Synthesis of the C10-C16 B-Ring Fragment
The synthesis of the B-ring fragment also utilizes aldol chemistry to establish the correct stereochemical configuration.
Synthesis of the C17-C27 C-Ring Fragment
The C-ring fragment is assembled using a series of stereocontrolled reactions, including an asymmetric allylation.
Fragment Coupling and Macrolactonization
The endgame of the synthesis involves the sequential coupling of the three fragments, followed by macrolactonization.
Caption: Overall workflow of the this compound total synthesis.
Quantitative Data Summary
The following table summarizes the key transformations and reported yields for the synthesis of this compound. Please note that yields can vary, and the data presented here are based on published reports.
| Reaction Step | Description | Key Reagents | Yield (%) | Reference |
| A-Ring Synthesis | Multi-step synthesis of the C1-C9 fragment | Asymmetric allylation, Mukaiyama aldol | ~15% (overall) | |
| B-Ring Synthesis | Multi-step synthesis of the C10-C16 fragment | Aldol reactions, stereoselective reductions | Not explicitly stated | |
| C-Ring Synthesis | Multi-step synthesis of the C17-C27 fragment | Asymmetric allylation, pyran annulation | Not explicitly stated | |
| Julia Olefination | Coupling of the B and C ring fragments | n-Butyllithium, sulfone intermediate | Not explicitly stated | |
| Sulfone Alkylation | Coupling of the A ring fragment to the BC fragment | Base (e.g., KHMDS) | Not explicitly stated | |
| Yamaguchi Macrolactonization | Ring closure to form the 20-membered lactone | 2,4,6-Trichlorobenzoyl chloride, DMAP | Not explicitly stated |
Experimental Protocols
The following are generalized protocols for the key reaction types employed in the total synthesis of this compound. For detailed experimental procedures, including specific quantities of reagents and precise reaction conditions, it is essential to consult the primary literature.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes a general procedure for a chiral auxiliary-mediated aldol reaction to establish key stereocenters.
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add the chiral auxiliary-bearing N-acyl imide dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.
-
Enolization: Add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine base (e.g., triethylamine) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Aldol Addition: Cool the reaction mixture back to -78 °C and add the aldehyde dissolved in the same anhydrous solvent dropwise.
-
Workup: After stirring for the designated time, quench the reaction with a buffered aqueous solution (e.g., phosphate buffer, pH 7) and allow it to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Julia-Kocienski Olefination
This protocol outlines a general procedure for the coupling of two fragments via a Julia-Kocienski olefination.
-
Preparation: To a flame-dried, argon-purged round-bottom flask containing the sulfone fragment dissolved in an anhydrous polar aprotic solvent (e.g., tetrahydrofuran), cool the solution to -78 °C.
-
Deprotonation: Add a strong base (e.g., n-butyllithium) dropwise and stir the resulting solution at -78 °C for 1 hour.
-
Coupling: Add the aldehyde fragment dissolved in the same anhydrous solvent dropwise to the reaction mixture.
-
Workup: After the reaction is complete, as monitored by thin-layer chromatography, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The resulting olefin is purified by flash column chromatography.
Protocol 3: Yamaguchi Macrolactonization
This protocol provides a general method for the ring-closing lactonization of the seco-acid precursor.
-
Mixed Anhydride Formation: To a solution of the seco-acid in an anhydrous aprotic solvent (e.g., toluene), add triethylamine followed by 2,4,6-trichlorobenzoyl chloride at room temperature under an inert atmosphere.
-
Macrolactonization: After stirring for several hours, the resulting solution containing the mixed anhydride is diluted with a large volume of the same solvent and added via syringe pump to a solution of 4-dimethylaminopyridine (DMAP) in the same solvent at an elevated temperature.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional period and then cooled to room temperature. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Purification: The crude macrolactone is purified by flash column chromatography.
Signaling Pathways and Logical Relationships
The biological activity of this compound is primarily attributed to its interaction with protein kinase C (PKC). The following diagram illustrates the simplified signaling pathway modulation by this compound.
References
- 1. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bryostatin 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 2 is a macrocyclic lactone and a potent modulator of Protein Kinase C (PKC), a family of enzymes pivotal in various cellular signal transduction pathways.[1] Similar to other members of the bryostatin family, it exerts a range of biological effects, including antineoplastic activity.[2] These application notes provide detailed protocols for the experimental use of this compound in a cell culture setting, focusing on its preparation, application, and the assessment of its biological effects. The provided methodologies are intended to serve as a guide for researchers investigating the cellular and molecular impacts of this compound.
Data Presentation
The following table summarizes the quantitative data regarding the in vitro efficacy of this compound across different assays and cell lines.
| Parameter | Cell Line | Value | Reference |
| Ki for PKC | - | 5.9 nM | |
| ED₅₀ | Murine P388 lymphocytic leukemia | 8.5 x 10⁻³ µg/mL (~9.8 nM) | [2][3] |
| Effective Concentration | Human U937 (attenuates cell proliferation) | Not specified, but active | |
| Effective Concentration | Human SH-SY5Y neuroblastoma (inhibits DNA synthesis) | 100 nM | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway modulated by this compound and a general experimental workflow for its application in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Due to the potent nature of this compound, handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
To prepare a 1 mM stock solution, dissolve 0.863 mg of this compound (Molecular Weight: 863.0 g/mol ) in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
General Protocol for Cell Treatment
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (1 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates or flasks
Protocol:
-
Seed cells at the desired density in cell culture plates or flasks and allow them to adhere and stabilize overnight, or as required for the specific cell line.
-
On the day of treatment, prepare fresh dilutions of this compound in pre-warmed complete cell culture medium.
-
Note: The final concentration of DMSO in the culture medium should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
For example, to achieve a final concentration of 100 nM, dilute the 1 mM stock solution 1:10,000 in the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection of apoptosis induced by this compound.
Materials:
-
Cells treated with this compound in 6-well plates or similar
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment with this compound, harvest the cells (including any floating cells in the supernatant) by trypsinization or gentle scraping.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation: Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
PKC Translocation Assay (Immunofluorescence)
This protocol is a general guide to visualize the translocation of PKC from the cytosol to the cell membrane upon this compound treatment.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody against the PKC isoform of interest
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound (e.g., 10-100 nM) for a short duration (e.g., 15-60 minutes).
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-PKC antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (and DAPI, if desired) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the subcellular localization of the PKC isoform using a fluorescence microscope. In untreated cells, PKC should be predominantly cytosolic, while in this compound-treated cells, a significant portion should translocate to the plasma membrane.
References
- 1. Different biological effects of the two protein kinase C activators bryostatin-1 and TPA on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of bryostatins 1 and 2 on morphological and functional differentiation of SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural modifications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bryostatin 2 in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Bryostatin 2 in in vitro cancer research. This document outlines the mechanism of action, protocols for key experiments, and expected outcomes based on available preclinical data.
Introduction
This compound is a macrocyclic lactone derived from the marine bryozoan Bugula neritina. Like other members of the bryostatin family, it is a potent modulator of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. The modulation of PKC activity by this compound makes it a compound of interest for cancer research, particularly for its potential anti-proliferative and differentiation-inducing effects in various cancer cell lines.
Mechanism of Action
This compound functions as a potent activator of PKC. Its mechanism involves binding to the C1 domain of most PKC isoforms, the same site that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters. However, the downstream effects of this compound can differ significantly from those of phorbol esters.
Short-term exposure to this compound typically leads to the translocation and activation of PKC isoforms from the cytosol to the cell membrane. In contrast, prolonged exposure can lead to the downregulation or degradation of certain PKC isoforms, which can result in a variety of cellular responses, including growth inhibition and apoptosis, depending on the cell type and the specific PKC isoforms expressed.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the available quantitative data on the in vitro anti-cancer activity of this compound.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| P-388 | Murine Lymphocytic Leukemia | ED50 | Not explicitly stated for this compound, but derivatives show activity in the µg/mL range.[1] | [1] |
| A549 | Human Lung Carcinoma | Growth Inhibition | Weaker than Bryostatin 1 | [2] |
| SH-SY5Y | Human Neuroblastoma | DNA Synthesis Inhibition | 100 nM | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound are critical for obtaining reproducible results.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound powder in a volume of DMSO to achieve a stock solution concentration of 1-10 mM. For example, for a 1 mM stock solution of this compound (Molecular Weight: ~905.0 g/mol ), dissolve 0.905 mg in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage, protected from light.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to use a concentration range from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of PKC Translocation
This protocol is to assess the effect of this compound on the translocation of PKC isoforms from the cytosol to the membrane, a hallmark of their activation.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer for fractionation (Cytosolic and Membrane fractions)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific PKC isoforms (e.g., PKCα, PKCδ) and loading controls (e.g., GAPDH for cytosol, Na+/K+-ATPase for membrane)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and perform subcellular fractionation to separate the cytosolic and membrane fractions according to a standard protocol.
-
Determine the protein concentration of each fraction using a protein assay.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target PKC isoform and loading controls overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions at different time points.
Mandatory Visualizations
Caption: General workflow for in vitro evaluation of this compound.
Caption: Proposed signaling cascade initiated by this compound.
References
- 1. Structural modifications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Studies with Bryostatin Analogs
A- Introduction
Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina.[1][2][3] They are potent modulators of Protein Kinase C (PKC) isozymes and have been extensively investigated for their therapeutic potential in a range of diseases, including cancer, Alzheimer's disease, and stroke.[4][5] While over 20 bryostatins have been identified, the majority of preclinical and clinical research has focused on Bryostatin 1. Due to a scarcity of published in vivo dosage data specifically for Bryostatin 2, this document provides a comprehensive overview of dosages and protocols for Bryostatin 1 in animal studies, which can serve as a valuable reference for planning studies with this compound and other analogs.
B- Mechanism of Action: Protein Kinase C Modulation
Bryostatins exert their biological effects primarily by binding to the C1 domain of PKC, the same site that binds the endogenous activator diacylglycerol (DAG). This interaction initially activates PKC, leading to the translocation of the enzyme to cellular membranes and the phosphorylation of downstream target proteins. This activation is involved in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and immune modulation. Unlike phorbol esters, which are also PKC activators, bryostatins do not act as tumor promoters.
References
- 1. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine natural products: bryostatins in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Bryostatin 2
Introduction
Bryostatin 2 is a complex macrolide lactone isolated from the marine bryozoan Bugula neritina.[1][2][3] As a potent modulator of protein kinase C (PKC), this compound has garnered significant interest for its potential therapeutic applications, including anti-cancer and neurological treatments.[2][4] Accurate and precise quantification of this compound in various matrices, such as biological fluids and pharmaceutical formulations, is crucial for preclinical and clinical development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for a combined HPLC-phorbol dibutyrate (PDBu) receptor binding assay is described for functional quantification.
I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in purified samples and crude extracts. The protocol is adapted from established methods for Bryostatin 1 and 2 analysis.
A. Experimental Protocol
1. Sample Preparation (from B. neritina crude extract)
-
Extraction: Extract the dried and ground B. neritina biomass with a suitable solvent such as methanol or a mixture of methanol and acetonitrile.
-
Partitioning: Evaporate the initial extract and partition the residue between different solvents to remove interfering compounds.
-
Filtration: Reconstitute the final extract in methanol, filter through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., Waters X-Terra C18, 50 x 2.1 mm i.d., 3.5 µm or equivalent).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% to 100% acetonitrile in water over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
3. Calibration
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.
-
Inject each standard in triplicate to establish a calibration curve by plotting the peak area against the concentration.
4. Data Analysis
-
Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
B. Workflow Diagram
References
Application Notes: Bryostatin 2 Properties, Solubility, and Experimental Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 2 is a complex macrolide lactone originally isolated from the marine bryozoan Bugula neritina.[1] It is a member of the bryostatin family, a group of potent natural products known for their significant biological activities.[1] The primary mechanism of action for this compound involves the potent modulation of Protein Kinase C (PKC), a crucial enzyme family involved in regulating cellular growth, differentiation, apoptosis, and other signaling pathways.[1][2] Due to its ability to activate PKC, this compound has garnered interest for its therapeutic potential, particularly in oncology and neurology. These notes provide detailed information on the solubility of this compound and protocols for its preparation in experimental settings.
Chemical and Physical Properties
This compound is a complex organic molecule with the following properties:
| Property | Value | Reference |
| CAS Number | 87745-28-6 | |
| Molecular Formula | C₄₅H₆₆O₁₆ | |
| Molecular Weight | 863.0 g/mol | |
| Appearance | White crystalline solid or film | |
| Purity | Typically >95% (HPLC) |
Solubility Profile
The solubility of this compound is a critical factor for its use in experiments. It is generally soluble in organic solvents but has poor solubility in aqueous solutions.
| Solvent | Solubility | Notes | Reference |
| Ethanol | Soluble | A common solvent for preparing stock solutions. | |
| Methanol | Soluble | Another suitable solvent for stock solutions. | |
| DMSO | Soluble | Implied as a suitable solvent for stock solutions. | |
| Water | Insoluble | Direct dissolution in aqueous buffers or media is not recommended. |
General Tips for Dissolution: To enhance solubility, especially when preparing concentrated stock solutions, the following techniques can be applied:
-
Warming: Gently warm the solution to 37°C.
-
Sonication: Oscillate the solution in an ultrasonic bath for a short period.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be stored for later use and diluted into working solutions.
Materials:
-
This compound solid
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and sonicator
Procedure:
-
Calculate Required Volume: Before opening the vial, determine the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mM, 5 mM, or 10 mM). Use the molecular weight (863.0 g/mol ) for calculations.
-
Volume (mL) = [Mass (mg) / 863.0 ( g/mol )] / [Concentration (mM)]
-
-
Solvent Addition: Add the calculated volume of anhydrous ethanol or DMSO directly to the vial of this compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the solid does not dissolve completely, sonicate the vial or warm it to 37°C for a few minutes until the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials.
-
Storage: Store the aliquots protected from light.
-
For short-term storage (up to 1 month), store at -20°C.
-
For long-term storage (up to 6 months), store at -80°C.
-
Stock Solution Preparation Table (Example Calculations):
| Target Concentration | Mass of this compound | Volume of Solvent to Add |
| 1 mM | 1 mg | 1.159 mL |
| 5 mM | 1 mg | 231.7 µL |
| 10 mM | 1 mg | 115.9 µL |
| 1 mM | 5 mg | 5.794 mL |
| 5 mM | 5 mg | 1.159 mL |
Table adapted from supplier data.
Protocol 2: Preparation of Working Solutions for In Vitro (Cell Culture) Assays
This protocol describes the dilution of the stock solution for treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accuracy, perform a serial or intermediate dilution. For example, dilute the 1 mM stock solution 1:100 in sterile culture medium to create a 10 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed culture medium to achieve the final desired treatment concentration (e.g., 1-100 nM).
-
Important: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO or ethanol) without this compound to a separate flask of medium. This is crucial for distinguishing the effects of the compound from the effects of the solvent.
-
Application: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Protocol 3: General Guidance for In Vivo Formulation
Preparing this compound for animal studies requires a formulation that is sterile, biocompatible, and maintains the compound's solubility upon administration.
Materials:
-
This compound stock solution (preferably in DMSO or ethanol)
-
Sterile saline (0.9% NaCl)
-
Solubilizing agents/co-solvents (e.g., Tween® 80, PEG 400, Cremophor® EL)
Procedure (Example Formulation):
-
Solubilization: Start with the concentrated this compound stock solution in DMSO.
-
Co-Solvent Addition: To prevent precipitation upon addition to an aqueous vehicle, first mix the stock solution with a solubilizing agent. A common formulation might be:
-
5-10% DMSO
-
5-10% Tween® 80 or Cremophor® EL
-
80-90% Sterile Saline or Phosphate-Buffered Saline (PBS)
-
-
Mixing: Add the components sequentially. First, add the co-solvent (e.g., Tween® 80) to the this compound/DMSO stock. Mix well.
-
Aqueous Vehicle: Add the saline or PBS to the mixture slowly while vortexing to prevent the drug from precipitating.
-
Final Preparation: The final solution should be clear. If precipitation occurs, the formulation must be optimized. The solution should be prepared fresh before each administration and can be administered via appropriate routes (e.g., intravenous injection).
-
Vehicle Control: As with in vitro studies, a vehicle control group receiving the same formulation without this compound is mandatory for in vivo experiments.
Mechanism of Action: PKC Modulation
This compound acts as a potent agonist of Protein Kinase C (PKC). Its mechanism is complex and can lead to biphasic cellular responses depending on the duration of exposure and concentration.
-
Binding and Activation: this compound binds with high affinity to the C1 regulatory domain of conventional and novel PKC isozymes, the same site that binds the endogenous activator diacylglycerol (DAG).
-
Translocation: This binding event induces a conformational change in PKC, causing it to translocate from the cytosol to the cell membrane.
-
Downstream Signaling: At the membrane, PKC becomes fully active and phosphorylates a wide array of downstream substrate proteins, initiating signaling cascades that influence cell behavior. This includes activation of the ERK pathway.
-
Downregulation: Paradoxically, prolonged exposure to bryostatins can lead to the degradation (downregulation) of PKC isozymes. This dual activity—acute activation followed by chronic inhibition—underlies its complex and varied biological effects.
References
Application Notes and Protocols for the Large-Scale Isolation and Purification of Bryostatin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 2 is a potent, marine-derived macrocyclic lactone that has garnered significant interest for its potential therapeutic applications, particularly in oncology and neurology.[1] Isolated from the marine bryozoan Bugula neritina, this complex natural product modulates the activity of protein kinase C (PKC), a key enzyme in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[1][2] The scarcity of this compound in its natural source presents a significant challenge for preclinical and clinical development, necessitating efficient and scalable methods for its isolation and purification.[3]
These application notes provide a comprehensive overview and a generalized protocol for the large-scale isolation and purification of this compound from Bugula neritina. The methodologies described are based on established principles for the extraction of marine natural products and chromatographic separation of complex mixtures of bryostatins.
Data Presentation
The isolation of this compound is a multi-step process with significant loss of material at each stage. The following table provides a representative summary of the quantitative data that might be expected during a large-scale purification campaign, starting from a substantial quantity of the source organism. Please note that these values are illustrative and actual yields may vary depending on the specific collection of Bugula neritina, extraction conditions, and chromatographic performance.
| Purification Stage | Starting Material (kg) | Product Mass (g) | Purity (%) | Overall Yield (%) |
| Collection of Source Organism | 10,000 (wet weight) | - | - | - |
| Solvent Extraction | 10,000 | 25,000 (crude extract) | <0.01 | - |
| Solvent Partitioning | 25 (crude extract) | 500 (enriched fraction) | ~0.1 | - |
| Silica Gel Chromatography | 0.5 | 10 (bryostatin-rich fraction) | ~1 | 0.0001 |
| Preparative HPLC (Normal Phase) | 0.01 | 0.2 (partially pure this compound) | ~20 | 0.000002 |
| Preparative HPLC (Reverse Phase) | 0.0002 | 0.015 (pure this compound) | >95 | 0.00000015 |
Experimental Protocols
The following protocols outline the major steps for the large-scale isolation and purification of this compound.
Collection and Extraction of Bugula neritina
-
Objective: To extract the crude mixture of bryostatins from the marine organism.
-
Materials:
-
Wet Bugula neritina
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Large-scale extraction vessel with overhead stirrer
-
Filtration apparatus
-
Rotary evaporator
-
-
Protocol:
-
Thaw the frozen Bugula neritina (if stored frozen) and homogenize the biomass.
-
Submerge the homogenized material in a 1:1 mixture of MeOH:CH₂Cl₂ in a large extraction vessel.
-
Stir the mixture vigorously for 24-48 hours at room temperature.
-
Filter the mixture to separate the solvent extract from the solid biomass.
-
Repeat the extraction of the biomass two more times with fresh solvent.
-
Combine all solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning
-
Objective: To perform a preliminary fractionation of the crude extract to enrich the bryostatin content.
-
Materials:
-
Crude extract
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Separatory funnel
-
-
Protocol:
-
Dissolve the crude extract in a mixture of EtOAc and H₂O (1:1 v/v).
-
Transfer the mixture to a large separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the organic (EtOAc) layer.
-
Repeat the extraction of the aqueous layer with EtOAc two more times.
-
Combine the organic layers and concentrate under reduced pressure to yield the enriched fraction.
-
Silica Gel Column Chromatography
-
Objective: To perform a broad separation of the enriched fraction to isolate a bryostatin-rich fraction.
-
Materials:
-
Enriched fraction
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector
-
-
Protocol:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the enriched fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of EtOAc, followed by the addition of MeOH.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or a bioassay to identify the fractions containing bryostatins.
-
Combine the active fractions and concentrate to obtain the bryostatin-rich fraction.
-
Preparative High-Performance Liquid Chromatography (HPLC) - Normal Phase
-
Objective: To separate individual bryostatins, including this compound, from the bryostatin-rich fraction.
-
Materials:
-
Bryostatin-rich fraction
-
HPLC-grade n-hexane, ethyl acetate (EtOAc), methanol (MeOH), and water (H₂O)
-
Preparative HPLC system with a normal-phase silica column
-
-
Protocol:
-
Dissolve the bryostatin-rich fraction in the mobile phase.
-
Set up the preparative HPLC system with a normal-phase column.
-
Use an isocratic mobile phase, for example, n-hexane/EtOAc/MeOH/H₂O (e.g., 26:5:1:0.01 v/v/v/v), for the separation.[4]
-
Inject the sample and collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical HPLC to identify those containing this compound.
-
Pool the fractions containing partially pure this compound and concentrate.
-
Preparative High-Performance Liquid Chromatography (HPLC) - Reverse Phase
-
Objective: To achieve the final purification of this compound to >95% purity.
-
Materials:
-
Partially pure this compound fraction
-
HPLC-grade acetonitrile (ACN) and water (H₂O)
-
Preparative HPLC system with a C18 reverse-phase column
-
-
Protocol:
-
Dissolve the partially pure this compound fraction in the mobile phase.
-
Set up the preparative HPLC system with a C18 reverse-phase column.
-
Use a gradient of ACN in H₂O to elute the compounds. A typical gradient might be from 40% ACN to 80% ACN over 30-60 minutes.
-
Inject the sample and collect the peak corresponding to this compound.
-
Confirm the purity of the final product using analytical HPLC and characterize its structure using mass spectrometry and NMR.
-
Lyophilize the pure fractions to obtain this compound as a white solid. This compound is soluble in methanol and ethanol and should be stored as a solid at -20°C, protected from oxygen and direct sunlight.
-
Mandatory Visualization
Signaling Pathway of this compound
This compound, like other bryostatins, exerts its biological effects primarily through the modulation of the Protein Kinase C (PKC) signaling pathway. The following diagram illustrates the general mechanism of PKC activation.
Caption: this compound activates Protein Kinase C (PKC) by mimicking diacylglycerol (DAG).
Experimental Workflow for this compound Purification
The overall workflow for the isolation and purification of this compound is a sequential process designed to enrich and purify the target compound from a complex biological matrix.
Caption: A multi-step workflow for the large-scale purification of this compound.
Logical Relationship of Purification Strategy
The purification strategy relies on the sequential application of chromatographic techniques that exploit different physicochemical properties of the molecules in the extract to achieve separation.
References
Application Notes and Protocols: Bryostatin 2 in Combination Therapy for Cancer Research
A Note on the Availability of Data: Extensive literature searches reveal a significant scarcity of published research specifically investigating Bryostatin 2 in combination therapies for cancer. The vast majority of preclinical and clinical research on the bryostatin family of compounds has focused on its analogue, Bryostatin 1 .
Therefore, this document provides the limited available data on this compound and, with the explicit understanding that it serves as a close structural and functional analogue, presents detailed application notes and protocols based on the extensive research conducted with Bryostatin 1 . As both are potent modulators of Protein Kinase C (PKC), the methodologies and mechanistic pathways described for Bryostatin 1 are considered highly relevant for investigational studies with this compound.
Introduction to Bryostatins
Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina. They are potent modulators of Protein Kinase C (PKC) isozymes, a family of enzymes crucial for regulating cellular processes like proliferation, differentiation, and apoptosis.[1][2] Unlike tumor-promoting phorbol esters, which are also PKC activators, bryostatins exhibit a unique profile of PKC modulation that can lead to anti-tumor effects.[3] Short-term exposure to bryostatins can activate PKC, while prolonged exposure leads to the downregulation of specific PKC isozymes.[4] This differential activity is believed to underlie their potential as anti-cancer agents, particularly in combination with other cytotoxic drugs where they may enhance efficacy and overcome resistance.[5]
Limited Data on this compound as a Single Agent
Research specifically detailing the effects of this compound is limited. Early studies focused on its structure-activity relationship and its direct effects on cancer cell lines as a monotherapy.
Table 1: In Vitro Activity of this compound and its Derivatives Against P388 Murine Lymphocytic Leukemia
| Compound | Description | ED₅₀ (µg/mL) |
| This compound | Parent Compound | Not specified in source, but used as baseline |
| Derivative 2a | Side-chain diene system reduced | 8.5 x 10⁻³ |
| Derivative 2b | Hexahydro derivative | 5.1 x 10⁻² |
| Derivative 2c | Octahydro derivative | 2.9 x 10⁻¹ |
| Data sourced from Pettit et al., 1992. |
This study demonstrated that modifications to the side-chain of this compound could significantly impact its cytotoxic potency. Another comparative study confirmed that both Bryostatin 1 and 2 act as activators of PKC in A549 human lung carcinoma cells, causing translocation of the enzyme from the cytosol to the particulate fraction, followed by its downregulation.
Bryostatin 1 in Combination Therapy: Preclinical Data
The following tables summarize quantitative data from preclinical studies using Bryostatin 1 in combination with other anti-cancer agents. These data provide a framework for designing similar experiments with this compound.
Table 2: Synergistic Growth Inhibition with Bryostatin 1 and Tamoxifen in P388 Cells
| Treatment | Concentration | Fold-Increase in Growth Inhibition |
| Bryostatin 1 + Tamoxifen | Non-inhibitory concentration of Tamoxifen | ~200-fold (for Bryostatin 1) |
| Tamoxifen + Bryostatin 1 | Non-inhibitory concentration of Bryostatin 1 | >30-fold (for Tamoxifen) |
| Data sourced from McGown et al. |
Table 3: In Vivo Antitumor Efficacy of Bryostatin 1 in Combination with CHOP Chemotherapy
| Treatment Group | Tumor Growth Inhibition (T/C%) | Tumor Growth Delay (T-C days) | Log₁₀ Kill |
| Bryostatin 1 (1 day) | 49% | 6 | 0.6 |
| Bryostatin 1 (2 days) | 39% | 7 | 0.5 |
| CHOP alone | 25.8% | 16 | 2.2 |
| Bryostatin 1 + CHOP (concurrent) | 15.1% | 25 | 3.6 |
| Bryostatin 1 (1 day) -> CHOP | 14.6% | 12 | 1.7 |
| Bryostatin 1 (2 days) -> CHOP | 12% | 15 | 2.0 |
| Study conducted in a WSU-DLCL2-SCID mouse xenograft model of diffuse large cell lymphoma. | |||
| CHOP: Cyclophosphamide, Doxorubicin, Vincristine, Prednisone. |
Signaling Pathways and Visualizations
Bryostatins primarily exert their effects through the modulation of the Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of this compound in combination therapy, based on methodologies used for Bryostatin 1.
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT)
Objective: To determine the cytotoxic and synergistic effects of this compound in combination with another therapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, P388 leukemia)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Cisplatin, Paclitaxel)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treatment:
-
Single Agent: Add 100 µL of the diluted drugs to respective wells to determine the IC₅₀ of each agent alone.
-
Combination: Add this compound and the combination agent simultaneously or sequentially to the wells. A common approach is to use a fixed ratio of the two drugs based on their individual IC₅₀ values.
-
Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Measurement: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis for PKC Modulation
Objective: To confirm the mechanism of action of this compound by observing its effect on PKC isoform expression and phosphorylation of downstream targets.
Materials:
-
Cancer cells treated with this compound +/- combination agent.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PKCα, anti-PKCδ, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment & Lysis: Treat cells in 6-well plates with the desired drug concentrations for various time points (e.g., 1, 6, 24 hours). Wash cells with cold PBS and lyse on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., Actin or GAPDH).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or athymic nude).
-
Cancer cell line for implantation.
-
Matrigel (optional, for subcutaneous injection).
-
This compound formulation for injection (e.g., in PET diluent).
-
Combination agent formulation for injection.
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: Combination agent alone.
-
Group 4: this compound + Combination agent.
-
-
Treatment Administration: Administer drugs according to a predetermined schedule (e.g., intraperitoneal or intravenous injection). Dosing and schedule should be based on prior toxicity and MTD studies. For bryostatins, sequential administration (bryostatin followed by chemotherapy) has shown promise.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize mice and excise tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot mean tumor volume versus time for each group. Calculate metrics such as Tumor Growth Inhibition (TGI) and compare survival curves between groups.
Conclusion and Future Directions
While direct evidence for the use of this compound in combination cancer therapy is currently lacking in published literature, the extensive research on its close analogue, Bryostatin 1, provides a strong foundation for its investigation. The protocols and data presented here offer a comprehensive guide for researchers to explore the potential of this compound as a synergistic agent in cancer treatment. Future studies should focus on direct, head-to-head comparisons of Bryostatin 1 and 2 in various combination regimens to elucidate any subtle differences in efficacy or toxicity. Identifying predictive biomarkers of response will also be crucial for the clinical translation of this promising class of marine-derived compounds.
References
- 1. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The bryostatins inhibit growth of B16/F10 melanoma cells in vitro through a protein kinase C-independent mechanism: dissociation of activities using 26-epi-bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Assays for Measuring Bryostatin 2-Mediated Protein Kinase C Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 2, a macrolide isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC)[1][2][3]. Like other members of the bryostatin family, it exerts a range of biological effects, including antineoplastic activity, by binding to the C1 domain of PKC isoforms, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters[2][4]. The activation of PKC by this compound initiates a cascade of downstream signaling events that can influence cell proliferation, differentiation, and apoptosis. Consequently, accurate and reliable methods for quantifying this compound-induced PKC activation are crucial for basic research and the development of novel therapeutics targeting this pathway.
These application notes provide an overview of common assays for measuring PKC activation in response to this compound and detailed protocols for their implementation.
Overview of Assays for PKC Activation
A variety of methods are available to assess the activation of PKC by this compound. These assays can be broadly categorized as those that measure the catalytic activity of PKC, those that assess the translocation of PKC isoforms, and those that quantify the phosphorylation of downstream substrates. The choice of assay depends on the specific research question, available equipment, and the nature of the biological sample.
| Assay Type | Principle | Advantages | Disadvantages |
| In Vitro Kinase Assay | Measures the transfer of a phosphate group from ATP to a specific PKC substrate peptide. | Direct measurement of catalytic activity. High sensitivity. | Requires purified or partially purified enzyme. May not reflect in-cell activity. |
| ELISA-Based Assay | Utilizes a specific antibody to detect the phosphorylated form of a PKC substrate coated on a microplate. | High-throughput compatible. Non-radioactive. | Indirect measurement of activity. Potential for antibody cross-reactivity. |
| Fluorescence Polarization Assay | Measures the change in polarization of a fluorescently labeled PKC substrate upon phosphorylation. | Homogeneous assay format (no wash steps). Real-time measurement possible. | Requires specialized equipment. Potential for compound interference. |
| PKC Translocation Assay | Monitors the movement of PKC from the cytosol to the plasma membrane upon activation. | Provides information on subcellular localization. Can be performed in living cells. | Indirect measure of activation. May not correlate directly with catalytic activity. |
| Western Blotting | Detects the phosphorylation of specific PKC isoforms or downstream target proteins using phosphospecific antibodies. | Can assess the activation of specific PKC isoforms and downstream pathways. | Semi-quantitative. Labor-intensive. |
Signaling Pathway of this compound-Mediated PKC Activation
This compound activates conventional and novel PKC isoforms by binding to their C1 domains. This binding event mimics the action of diacylglycerol (DAG), leading to a conformational change in the PKC enzyme. This change exposes the catalytic domain, leading to the phosphorylation of downstream target proteins and initiating a variety of cellular responses.
Caption: this compound activates PKC by binding to its C1 domain, leading to translocation and activation.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Assay using [γ-³²P]ATP
This protocol is adapted from commercially available kits and provides a method for the direct measurement of PKC phosphotransferase activity.
Workflow Diagram:
Caption: Workflow for the in vitro PKC kinase assay using [γ-³²P]ATP.
Materials:
-
Purified or immunoprecipitated PKC
-
This compound stock solution (in DMSO)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Lipid Activator (e.g., phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
Mg/ATP mixture: 75 mM MgCl₂, 500 µM ATP in ADB
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare a substrate cocktail containing the PKC substrate peptide and lipid activator in ADB.
-
In a microcentrifuge tube, add 10 µL of the substrate cocktail.
-
Add 10 µL of this compound at various concentrations (or vehicle control, e.g., DMSO).
-
Add 10 µL of the PKC enzyme preparation (25-100 ng of purified enzyme or 10-200 µg of protein from immunoprecipitate).
-
Pre-incubate the mixture for 10 minutes on ice.
-
Prepare the [γ-³²P]ATP mixture by diluting the stock in the Mg/ATP mixture.
-
Initiate the kinase reaction by adding 10 µL of the [γ-³²P]ATP mixture to each tube.
-
Incubate the reaction for 10-30 minutes at 30°C.
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone for 5 minutes.
-
Transfer the P81 paper to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: ELISA-Based PKC Activity Assay
This protocol provides a non-radioactive method for measuring PKC activity in a high-throughput format.
Workflow Diagram:
Caption: Workflow for the ELISA-based PKC activity assay.
Materials:
-
Microplate pre-coated with a PKC substrate
-
Cell lysates or purified PKC
-
This compound stock solution (in DMSO)
-
Kinase Assay Dilution Buffer
-
ATP solution
-
Phosphospecific substrate antibody
-
Anti-rabbit IgG:HRP conjugate
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Procedure:
-
Prepare cell lysates or dilute purified PKC in Kinase Assay Dilution Buffer.
-
Add 50 µL of the enzyme preparation to the substrate-coated wells.
-
Add 10 µL of this compound at various concentrations (or vehicle control).
-
Initiate the kinase reaction by adding 40 µL of ATP solution to each well.
-
Incubate for 60-90 minutes at 30°C.
-
Aspirate the contents of the wells and wash three times with Wash Buffer.
-
Add 100 µL of phosphospecific substrate antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate at room temperature for 30-60 minutes, or until sufficient color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
Protocol 3: PKC Translocation Assay using Fluorescence Microscopy
This protocol describes how to visualize the translocation of PKC in response to this compound in live cells using a fluorescently tagged PKC.
Workflow Diagram:
Caption: Workflow for the PKC translocation assay using fluorescence microscopy.
Materials:
-
Mammalian cell line (e.g., CHO-k1, HEK293)
-
Expression plasmid encoding a PKC isoform fused to a fluorescent protein (e.g., PKCδ-GFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or coverslips
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Seed cells onto glass-bottom imaging dishes or coverslips.
-
Transfect the cells with the PKC-fluorescent protein expression plasmid according to the manufacturer's protocol.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Replace the culture medium with imaging medium (e.g., phenol red-free DMEM).
-
Mount the dish on the microscope stage and acquire baseline images of the fluorescent protein distribution in untreated cells. Inactive PKC is typically localized in the cytosol.
-
Add this compound to the imaging dish at the desired final concentration.
-
Acquire time-lapse images to monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane. This translocation is indicative of PKC activation.
-
Analyze the images by quantifying the change in fluorescence intensity at the plasma membrane versus the cytosol over time.
Data Interpretation and Troubleshooting
Quantitative Data Analysis: For kinase and ELISA assays, generate dose-response curves by plotting PKC activity against the concentration of this compound. Calculate EC₅₀ values to determine the potency of this compound. For translocation assays, quantify the extent of translocation by measuring the ratio of membrane to cytosolic fluorescence.
Troubleshooting:
-
High Background in Kinase Assays: Ensure complete removal of unincorporated [γ-³²P]ATP by thorough washing. Include a no-enzyme control to determine background phosphorylation.
-
Low Signal in ELISA: Optimize antibody concentrations and incubation times. Ensure the substrate is efficiently coated on the plate.
-
No Translocation Observed: Verify the expression and correct localization of the fluorescently tagged PKC. Ensure the concentration of this compound is sufficient to induce activation. The responsiveness of different cell lines to this compound may vary.
By employing these assays and protocols, researchers can effectively measure the activation of PKC by this compound, providing valuable insights into its mechanism of action and facilitating the development of novel therapeutic strategies.
References
- 1. This compound | C45H66O16 | CID 6438131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural modifications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chemistry and biology of the bryostatins: potential PKC inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bryostatin 2 Analogs and Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Bryostatin 2 analogs and derivatives. Bryostatins are a class of marine-derived macrolides that have garnered significant interest due to their potent and diverse biological activities, primarily mediated through their interaction with protein kinase C (PKC) isozymes.[1][2][3] The limited natural abundance of these compounds has spurred extensive research into their total synthesis and the development of simplified, synthetically accessible analogs that retain or even improve upon the therapeutic profile of the natural products.[1][4]
These notes focus on key synthetic strategies, including total synthesis and function-oriented synthesis of simplified analogs, and provide protocols for their biological evaluation.
Data Presentation: Biological Activity of Bryostatin Analogs
The following tables summarize the biological activity of selected this compound analogs and derivatives, focusing on their binding affinity to PKC and their anti-proliferative effects on cancer cell lines.
Table 1: Protein Kinase C (PKC) Binding Affinity of Bryostatin Analogs
| Compound | Description | PKC Binding Affinity (Ki, nM) | Reference |
| Bryostatin 1 | Natural Product | 1.35 | |
| This compound | Natural Product | - | |
| C7-OAc analog 5 | Simplified A-ring analog | 2.0 | |
| C7-deoxy analog 6 | Simplified A-ring analog | 1.4 | |
| C7-OH analog 4 | Simplified A-ring analog | 19 | |
| WN-3 | C26-des-methyl analog | 63.9 | |
| WN-7 | C26-des-methyl analog | 63.1 | |
| Glutarate linker analog (C26-H) | Highly simplified analog | < 5 | |
| Glutarate linker analog (C26-Me) | Highly simplified analog | ~180-fold less potent than C26-H analog | |
| Analog 7c | Simplified spacer domain | 3.4 | |
| Analog 8 | Simplified spacer domain | 8.3 |
Table 2: Anti-proliferative Activity of Bryostatin Analogs
| Compound | Cell Line | Activity Metric | Value | Reference |
| Ring-expanded analog 1 | NCI-ADR (Breast Cancer) | IC50 | 123 nM | |
| Analog 7c | Various Human Cancer Cell Lines | Growth Inhibition | 1.8-170 ng/mL |
Experimental Protocols
The synthesis of bryostatin analogs involves several key chemical transformations. Below are representative protocols for some of the most critical steps.
Protocol 1: Yamaguchi Macrolactonization for Bryostatin Analog Synthesis
This protocol describes the intramolecular esterification to form the macrolactone core of bryostatin analogs, a crucial step in many total syntheses.
Materials:
-
Hydroxycarboxylic acid precursor (seco-acid)
-
2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the hydroxycarboxylic acid precursor in anhydrous toluene under an argon atmosphere.
-
Add triethylamine (2.0-2.5 equivalents) to the solution and stir.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.5-2.0 equivalents) to the reaction mixture at room temperature. Stir for 2-4 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of DMAP (4-5 equivalents) in a large volume of anhydrous toluene. This will be the high-dilution vessel.
-
Using a syringe pump, slowly add the mixed anhydride solution to the refluxing DMAP solution over a period of 8-12 hours to favor intramolecular cyclization.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.
Protocol 2: Julia-Kocienski Olefination for Fragment Coupling
This protocol outlines a modified Julia olefination for the stereoselective formation of trans-alkenes, a common strategy for coupling key fragments in bryostatin synthesis.
Materials:
-
Aldehyde fragment
-
Phenyltetrazolyl (PT) sulfone fragment
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the PT sulfone fragment in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Slowly add a solution of KHMDS (1.1 equivalents) in THF to the sulfone solution and stir for 30 minutes to generate the sulfonyl carbanion.
-
Add a solution of the aldehyde fragment in anhydrous THF to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the starting materials.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the reaction mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trans-alkene.
Protocol 3: Ring-Closing Metathesis (RCM) for Macrocycle Formation
This protocol describes the use of a Grubbs catalyst for the formation of the macrocyclic ring in certain bryostatin analogs.
Materials:
-
Diene precursor
-
Grubbs-Hoveyda second-generation catalyst
-
Anhydrous dichloromethane (DCM) or toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the diene precursor in anhydrous DCM or toluene under an argon atmosphere. The concentration should be low (e.g., 0.001 M) to favor intramolecular reaction.
-
Add the Grubbs-Hoveyda second-generation catalyst (5-10 mol%) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclic alkene.
Protocol 4: Protein Kinase C (PKC) Binding Assay
This protocol provides a general method for determining the binding affinity of synthesized bryostatin analogs to PKC.
Materials:
-
Synthesized bryostatin analog
-
[3H]-Phorbol 12,13-dibutyrate ([3H]-PDBu)
-
PKC enzyme preparation (e.g., from rat brain or recombinant source)
-
Phosphatidylserine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2, 1 mM DTT)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of the bryostatin analog in the assay buffer.
-
In a microcentrifuge tube, combine the PKC enzyme preparation, phosphatidylserine, and the assay buffer.
-
Add a fixed concentration of [3H]-PDBu to each tube.
-
Add the different concentrations of the bryostatin analog to the tubes. Include a control with no analog (total binding) and a control with a high concentration of unlabeled PDBu (non-specific binding).
-
Incubate the mixture at 37 °C for 15-30 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Calculate the specific binding at each analog concentration by subtracting the non-specific binding from the total binding.
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Determine the Ki value by non-linear regression analysis of the competition binding data.
Visualizations
Signaling Pathway
Caption: PKC activation by Bryostatin analogs.
Experimental Workflow
References
- 1. scribd.com [scribd.com]
- 2. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Bryostatin 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Bryostatin 2. The content is primarily based on the challenges encountered and strategies employed in seminal total syntheses, such as the one reported by Evans and coworkers.
Frequently Asked Questions (FAQs)
Q1: What are the major strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several formidable challenges stemming from its complex molecular architecture. Key difficulties include:
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Construction of the 26-membered macrolactone: This requires a robust and high-yielding macrocyclization strategy.[1]
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Stereocontrol: The molecule contains numerous stereogenic centers, demanding highly stereoselective reactions to establish the correct relative and absolute configurations, particularly the anti-1,3-diol arrays.[2][3]
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Synthesis of the three substituted tetrahydropyran rings (A, B, and C): This involves complex cyclization and functionalization sequences.[4]
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Fragment coupling: Convergent syntheses rely on the efficient coupling of large, complex fragments. The Evans synthesis, for example, utilizes a Julia olefination to connect the northern and southern hemispheres.[1]
-
Installation of sensitive functional groups: The two exo-cyclic α,β-unsaturated enoates are susceptible to both acidic and basic conditions, necessitating their introduction late in the synthesis or the use of masked precursors.
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Protecting group strategy: The high density of oxygen-containing functional groups requires a sophisticated and orthogonal protecting group scheme to avoid unwanted side reactions.
Q2: Which macrocyclization reaction is commonly used for this compound, and what are the potential issues?
A2: In the Evans total synthesis of this compound, a Yamaguchi macrolactonization was employed to form the 26-membered ring from the seco-acid precursor. This method involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by an intramolecular esterification promoted by DMAP under high dilution.
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Potential Issue: Competing intermolecular reactions leading to dimerization or oligomerization can significantly reduce the yield of the desired macrolactone.
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Troubleshooting: Strict adherence to high-dilution conditions is critical to favor the intramolecular cyclization. The rate of addition of the activated seco-acid to the DMAP solution can also be optimized.
Q3: How is the challenging C16-C17 trans-olefin installed?
A3: The sterically hindered C16-C17 trans-olefin has been a significant hurdle, with late-stage ring-closing metathesis (RCM) strategies often proving unsuccessful. The Evans synthesis circumvents this by using a Julia-Lythgoe olefination to couple the northern and southern fragments, which concurrently establishes the C16-C17 double bond with high E-selectivity. This reaction involves the addition of a lithiosulfone to an aldehyde, followed by acylation and reductive elimination.
Troubleshooting Guides
Low Yields in Julia-Lythgoe Olefination Fragment Coupling
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction or recovery of starting materials | 1. Inefficient metalation of the sulfone. 2. Poor reactivity of the aldehyde coupling partner. | 1. Ensure strictly anhydrous conditions and freshly titrated n-BuLi. Consider using a stronger base like s-BuLi or t-BuLi if necessary. 2. Check the purity of the aldehyde. Highly functionalized aldehydes can be prone to degradation. |
| Formation of side products | 1. Epimerization of the sulfone α-proton. 2. Side reactions involving other functional groups. | 1. Perform the metalation and aldehyde addition at low temperatures (-78 °C). 2. Ensure that all other potentially reactive functional groups (e.g., esters, ketones) are appropriately protected. |
| Low E/Z selectivity of the resulting olefin | The Julia-Lythgoe olefination generally provides high E-selectivity. Low selectivity might indicate a deviation from the standard mechanism. | Ensure that the reductive elimination step is carried out under standard conditions (e.g., Na(Hg) amalgam). Consider the Julia-Kocienski modification for improved E-selectivity. |
Poor Diastereoselectivity in Aldol Reactions for Polyacetate Chains
| Symptom | Possible Cause | Suggested Solution |
| Low dr in the formation of anti-1,3-diols | 1. Inappropriate choice of chiral auxiliary or reagent. 2. Sub-optimal reaction conditions (temperature, solvent). 3. Chelation control issues. | 1. The Evans synthesis utilizes oxazolidinone chiral auxiliaries for highly diastereoselective aldol reactions. Ensure the auxiliary is of high enantiomeric purity. 2. Optimize the reaction temperature and solvent. Toluene can sometimes improve diastereoselectivity compared to more coordinating solvents. 3. For subsequent reductions of β-hydroxy ketones, use reagents that favor the desired diastereomer through chelation or non-chelation control (e.g., Me₄NBH(OAc)₃ for anti-reduction). |
Difficulties with Protecting Groups
| Symptom | Possible Cause | Suggested Solution |
| Unwanted deprotection during a synthetic step | Lack of orthogonality in the protecting group scheme. For instance, acid-labile groups (e.g., TBS, acetonides) might be cleaved during a Lewis-acid-catalyzed reaction. | Re-evaluate the protecting group strategy. Use more robust protecting groups for sensitive positions. For example, use PMB or BOM ethers, which are more stable to acidic conditions than silyl ethers. A comprehensive plan for the sequence of protection and deprotection is crucial. |
| Difficulty in removing a specific protecting group | Steric hindrance around the protecting group, or the group being too robust for standard conditions. | Use more forcing conditions if the substrate is stable. Alternatively, a different protecting group that can be removed under milder conditions should have been chosen initially. For example, TES is more labile than TBS, and TBS is more labile than TIPS. |
Key Experimental Protocols
Yamaguchi Macrolactonization (Evans, 1999)
This protocol was used for the crucial macrocyclization step to form the 26-membered lactone of this compound.
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Mixed Anhydride Formation: The seco-acid precursor is dissolved in an anhydrous, non-polar solvent like toluene. Triethylamine (Et₃N) is added, followed by the slow addition of 2,4,6-trichlorobenzoyl chloride at room temperature. The reaction is stirred for several hours.
-
Macrolactonization: The resulting solution containing the mixed anhydride is added via syringe pump over a prolonged period (e.g., 12 hours) to a solution of 4-dimethylaminopyridine (DMAP) in a large volume of refluxing toluene. This high-dilution technique is essential to promote the intramolecular reaction.
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Workup: After the addition is complete, the reaction is stirred for an additional period, then cooled, and subjected to an appropriate aqueous workup and chromatographic purification.
| Parameter | Value/Condition |
| Reagents | Seco-acid, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP |
| Solvent | Anhydrous Toluene |
| Concentration | High dilution (e.g., ~0.001 M) |
| Temperature | Refluxing Toluene |
| Key Feature | Slow addition of mixed anhydride to DMAP solution |
Julia-Lythgoe Olefination for C16-C17 Bond Formation
This reaction connects the C1-C16 (aldehyde) and C17-C27 (sulfone) fragments.
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Sulfone Metalation: The phenyl sulfone fragment is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred to generate the lithiated sulfone.
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Aldehyde Addition: A solution of the aldehyde fragment in anhydrous THF is added to the lithiated sulfone at -78 °C. The reaction is stirred until completion.
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Acylation: The resulting alkoxide is acylated in situ by adding acetic anhydride or another acylating agent.
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Reductive Elimination: The crude β-acetoxy sulfone is dissolved in a solvent mixture (e.g., THF/MeOH) and treated with sodium amalgam (Na(Hg)) to effect the reductive elimination, yielding the trans-alkene.
| Parameter | Value/Condition |
| Reagents | Phenyl sulfone, n-BuLi, Aldehyde, Acetic Anhydride, Na(Hg) |
| Solvent | Anhydrous THF |
| Temperature | -78 °C for lithiation and addition |
| Product | C16-C17 trans-olefin |
Visualizations
Logical Workflow for Troubleshooting Low Macrocyclization Yield
Caption: Troubleshooting workflow for low yields in Yamaguchi macrolactonization.
Convergent Synthesis Strategy of this compound (Evans)dot
References
- 1. Total Syntheses of Bryostatins. Syntheses of Two Ring-Expanded Bryostatin Analogues and Development of a New-Generation Strategy to Access the C7-C27 Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bryostatin 2 Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bryostatin 2 extraction from its natural source, the marine bryozoan Bugula neritina.
Troubleshooting Guide: Common Issues in this compound Extraction
Low yields are a significant challenge in the extraction of this compound due to its extremely low natural abundance.[1] This guide addresses common problems encountered during the extraction process and provides potential solutions.
Table 1: Troubleshooting Common Extraction Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Initial Yield in Crude Extract | Inadequate Cell Lysis: The complex structure of Bugula neritina tissue can prevent efficient solvent penetration. | Pre-treatment of Biomass: Freeze-dry and grind the collected Bugula neritina into a fine powder to increase the surface area for solvent interaction.[2] Advanced Extraction Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which promote cell wall disruption.[3] |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. | Solvent Optimization: Test a range of solvents with varying polarities. A common starting point is a mixture of methanol and dichloromethane. One study on Bugula neritina demonstrated that the specific form of bryostatin extracted is a function of the solvent used.[4] | |
| Insufficient Extraction Time/Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. | Optimize Parameters: For conventional maceration, extend the extraction time (e.g., 24-48 hours) and consider gentle heating (e.g., 40°C). For advanced methods, optimize time and temperature according to the specific technique. | |
| Loss of this compound During Purification | Degradation: this compound is a complex macrolide and can be sensitive to pH changes and prolonged exposure to certain conditions. | Maintain Neutral pH: Buffer solutions during liquid-liquid partitioning and chromatographic steps. Minimize Exposure to Light and Heat: Work in a controlled environment and use amber glassware. |
| Poor Separation in Chromatography: Co-elution of impurities with this compound can lead to loss during fractionation. | Optimize Chromatographic Method: Experiment with different solvent gradients and stationary phases (e.g., reversed-phase C18, silica gel). High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of bryostatins.[5] | |
| Inaccurate Quantification of Yield | Lack of a Reliable Standard: Difficulty in accurately measuring the concentration of this compound in extracts. | Use of Analytical Standards: Obtain a certified this compound standard for calibration curves in HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. |
| Matrix Effects in Analysis: Other compounds in the extract can interfere with the detection of this compound. | Sample Clean-up: Employ Solid-Phase Extraction (SPE) to remove interfering compounds before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound from Bugula neritina?
A1: The natural abundance of bryostatins in Bugula neritina is extremely low, often in the range of 10⁻⁵ to 10⁻⁷ % of the wet weight of the organism. This translates to isolating milligrams of the compound from kilograms of the source material.
Q2: Which solvent system is best for extracting this compound?
A2: There is no single "best" solvent system, and optimization is key. A common and effective starting point for the extraction of bryostatins is a mixture of polar and non-polar solvents, such as 2:1 methanol:chloroform or methanol followed by partitioning with dichloromethane. The choice of solvent can also influence which bryostatin analogues are preferentially extracted.
Q3: Can advanced extraction techniques really improve the yield?
A3: Yes, advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) have been shown to significantly improve the extraction efficiency of bioactive compounds from marine invertebrates compared to conventional methods. These techniques enhance solvent penetration and cell disruption, leading to higher yields in shorter extraction times. For example, studies on other marine natural products have shown that UAE can increase yields by 1.5 to 2.2-fold compared to conventional solvent extraction.
Q4: How can I monitor the presence of this compound during the extraction and purification process?
A4: A common method for monitoring bryostatins is through High-Performance Liquid Chromatography (HPLC) with UV detection. For more sensitive and specific detection, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q5: Is there an alternative to extracting this compound from its natural source?
A5: Due to the low natural abundance, total synthesis of bryostatins is an active area of research. However, the complex structure of these molecules makes their synthesis challenging and often lengthy.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
This protocol is adapted from a large-scale isolation of Bryostatin 1 and can be used as a baseline for this compound extraction.
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Preparation of Biomass:
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Freeze-dry the collected Bugula neritina specimens.
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Grind the freeze-dried material into a fine powder using a blender or grinder.
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Extraction:
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Macerate the powdered biomass in a 2:1 mixture of methanol:dichloromethane (v/v) at a solid-to-solvent ratio of 1:10 (w/v).
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Stir the mixture at room temperature for 24 hours.
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Filter the mixture to separate the extract from the solid residue.
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Repeat the extraction of the residue two more times with fresh solvent.
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Combine the filtrates.
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Solvent Partitioning:
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Concentrate the combined extract under reduced pressure.
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Resuspend the concentrated extract in a 9:1 mixture of methanol:water.
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Perform liquid-liquid partitioning against hexane to remove non-polar impurities. Repeat the hexane wash three times.
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Dilute the methanol/water layer with water to a ratio of 3:2 methanol:water.
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Extract the aqueous methanol layer with dichloromethane three times.
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Combine the dichloromethane layers and evaporate to dryness to obtain the crude this compound-containing extract.
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Purification:
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Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
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Further purify the this compound-containing fractions using reversed-phase HPLC (C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
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Monitor fractions for the presence of this compound using HPLC-UV or LC-MS.
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Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This is a general protocol for UAE of bioactive compounds from marine invertebrates that can be optimized for this compound.
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Preparation of Biomass:
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Prepare powdered, freeze-dried Bugula neritina as described in the conventional protocol.
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Ultrasonic Extraction:
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Place the powdered biomass in an extraction vessel with the chosen solvent (e.g., methanol). A solid-to-solvent ratio of 1:20 (w/v) is a good starting point.
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Insert an ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.
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Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-60 minutes). These parameters should be optimized.
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Maintain the temperature of the extraction mixture using a cooling bath if necessary, as prolonged sonication can generate heat.
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Post-Extraction:
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Filter the mixture to separate the extract.
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Repeat the UAE process on the residue if necessary.
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Combine the extracts and proceed with solvent partitioning and purification as described in the conventional protocol.
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Data on Extraction Yield Improvement
While specific comparative data for this compound is limited, the following table summarizes the potential for yield improvement using advanced extraction techniques based on studies of other marine natural products.
Table 2: Comparison of Extraction Methods for Marine Bioactive Compounds (Illustrative Data)
| Extraction Method | Compound Class | Source Organism | Solvent | Yield Improvement vs. Conventional | Reference |
| Ultrasound-Assisted Extraction (UAE) | Phenolic Compounds | Brown Seaweed | 50% Ethanol | 1.5 - 2.2 fold | |
| Microwave-Assisted Extraction (MAE) | Phenolic Compounds | Brown Seaweed | 60% Ethanol | Up to 70% increase | |
| Supercritical Fluid Extraction (SFE) | Triterpene Glycosides | Sea Cucumber | CO₂ with Ethanol co-solvent | ~2 fold increase |
Signaling Pathway of this compound
This compound, like other bryostatins, is a potent modulator of Protein Kinase C (PKC). It binds to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This binding event initiates a signaling cascade that can have diverse cellular effects, including the regulation of cell proliferation, differentiation, and apoptosis.
The diagram above illustrates the binding of this compound to Protein Kinase C (PKC), leading to its activation. Activated PKC can then initiate downstream signaling through the RAF-MEK-ERK pathway, ultimately leading to changes in gene expression that affect cellular processes like proliferation and apoptosis. Additionally, activated PKC can upregulate anti-apoptotic proteins such as Mcl-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Features and Advantages of Supercritical CO2 Extraction of Sea Cucumber Cucumaria frondosa japonica Semper, 1868 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Technologies for the Extraction of Marine Phenolics: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin 2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Bryostatin 2, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C in a tightly sealed vial.[1][2][3] It is recommended to avoid exposure to oxygen and direct sunlight.[2] Under these conditions, the solid compound is stable for an extended period, with some suppliers suggesting it can be stored for up to six months.[2]
Q2: How should I prepare and store this compound solutions?
This compound is soluble in ethanol and methanol. Stock solutions should be prepared and aliquoted into tightly sealed vials to minimize freeze-thaw cycles. It is recommended to store these aliquots at -20°C for up to one month or at -80°C for up to six months. For maximum efficacy, it is best to prepare and use solutions on the same day.
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes. If precipitation is observed, you can gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolution.
Q4: Are there any known incompatibilities with common laboratory plastics?
While specific data for this compound is limited, a study on the closely related Bryostatin 1 showed a decrease in concentration when stored in polyvinyl chloride (PVC) infusion bags over a 28-day period. In contrast, the concentration remained stable in polypropylene (PP) bags. This suggests a potential for adsorption to or degradation in the presence of PVC. Therefore, it is advisable to use polypropylene or glass containers for the storage of this compound solutions.
Q5: What are the known degradation pathways for this compound?
The exocyclic methyl enoate functional groups within the bryostatin structure are known to be sensitive to both acidic and basic conditions. While specific degradation products of this compound have not been extensively documented in publicly available literature, any significant deviation from neutral pH may lead to hydrolysis or other forms of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Improper storage of solid or solution. | Ensure solid this compound is stored at -20°C and solutions are aliquoted and stored at -20°C or -80°C for the recommended duration. Avoid repeated freeze-thaw cycles. |
| Degradation due to pH. | Maintain solutions at a neutral pH. The bryostatin class of molecules is sensitive to acidic and basic conditions. | |
| Adsorption to container surfaces. | Use polypropylene (PP) or glass containers instead of polyvinyl chloride (PVC) for preparing and storing solutions. | |
| Inconsistent experimental results | Inaccurate solution concentration due to incomplete dissolution. | Before use, ensure the compound is fully dissolved. Gentle warming to 37°C and sonication can aid dissolution. |
| Degradation of stock solution. | Prepare fresh stock solutions regularly. For critical experiments, it is best to use a freshly prepared solution. | |
| Precipitate formation in solution | Low temperature of the solution upon thawing. | Allow the vial to warm to room temperature for at least 60 minutes before use. |
| Exceeding the solubility limit in the chosen solvent. | Confirm the concentration is within the solubility limits for the solvent being used. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Reference |
| Solid Storage | Temperature | -20°C | |
| Duration | Up to 6 months | ||
| Container | Tightly sealed vial | ||
| Other | Protect from oxygen and direct sunlight | ||
| Solution Storage | Temperature | -20°C or -80°C | |
| Duration | Up to 1 month at -20°C; up to 6 months at -80°C | ||
| Container | Polypropylene (PP) or glass vials | ||
| Handling | Aliquot to avoid freeze-thaw cycles | ||
| Solubility | Solvents | Ethanol, Methanol |
Experimental Protocols
Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for evaluating the stability of this compound under various conditions. It is based on established methods for Bryostatin 1 and can be adapted as needed.
1. Preparation of this compound Stock Solution:
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Accurately weigh a known amount of this compound.
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Dissolve in an appropriate HPLC-grade solvent (e.g., methanol or ethanol) to a known concentration (e.g., 1 mg/mL).
2. Preparation of Stability Samples:
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Dilute the stock solution with the desired matrix (e.g., different pH buffers, solvents, or cell culture media) to a final concentration suitable for HPLC analysis.
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Prepare separate samples for each condition to be tested (e.g., different temperatures, light exposure).
3. Storage of Stability Samples:
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Store the samples under the defined conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to a specific light source).
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At specified time points (e.g., 0, 24, 48, 72 hours; 1 week, 1 month), withdraw an aliquot from each sample for analysis.
4. HPLC Analysis:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column is commonly used for bryostatin analysis.
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Mobile Phase: A gradient of acetonitrile and water is often effective. The exact gradient will need to be optimized.
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Flow Rate: Typically around 1 mL/min.
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Detection: Monitor the eluent at a wavelength determined by the UV spectrum of this compound.
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Injection Volume: Typically 10-20 µL.
5. Data Analysis:
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Integrate the peak area of this compound at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
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The appearance of new peaks may indicate the formation of degradation products.
Visualizations
References
Technical Support Center: Overcoming Bryostatin Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryostatin 2 and related compounds. The information is designed to address specific experimental issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bryostatins?
Bryostatins, including this compound, are potent modulators of Protein Kinase C (PKC).[1][2] They bind to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG).[2] This interaction initially activates PKC isozymes, leading to their translocation to cellular membranes. However, prolonged exposure can lead to the downregulation and degradation of certain PKC isozymes.[3] The specific downstream effects are cell-type dependent but can include induction of apoptosis, cell differentiation, or cell cycle arrest.[1]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
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PKC Isozyme Profile: The expression levels and specific isoforms of PKC can vary significantly between cell lines. Some PKC isozymes may be associated with pro-survival signals, and their activation by Bryostatin might not lead to an anti-cancer effect in your specific cell model.
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Downstream Mutations: Mutations in signaling pathways downstream of PKC can render the cells resistant to its modulation.
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Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of this compound from the cell, preventing it from reaching its target.
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Experimental Conditions: Suboptimal drug concentration, incubation time, or issues with the compound's stability can lead to a lack of observable effect.
Q3: Are there known mechanisms of resistance to Bryostatins?
While specific resistance mechanisms to this compound are not extensively documented, resistance to PKC modulators can arise from:
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Alterations in PKC Isozymes: Downregulation or mutation of the PKC isoforms that mediate the desired anti-cancer effects.
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Upregulation of Anti-Apoptotic Proteins: Bryostatin treatment has been shown to upregulate anti-apoptotic proteins like Mcl-1 and lead to the phosphorylation of Bcl-2, which can confer resistance to apoptosis.
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Activation of Pro-Survival Pathways: Activation of compensatory signaling pathways, such as the PI3K/Akt or ERK pathways, can counteract the pro-apoptotic or anti-proliferative effects of Bryostatin.
Q4: Can this compound be used in combination with other therapies to overcome resistance?
Yes, combination therapy is a key strategy. Preclinical and clinical studies have explored Bryostatin 1 (a close analog of this compound) in combination with various agents:
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Immunotherapies: Bryostatin-1 has been shown to synergize with Interleukin-2 (IL-2) to enhance the expression of IFN-gamma in T cells, suggesting a potential to boost the anti-tumor immune response.
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Chemotherapeutic Agents: Combination with drugs like cisplatin has been investigated, although clinical results have been mixed and in some cases suggested potential antagonism. Careful dose-scheduling and selection of the combination agent are crucial.
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Targeted Inhibitors: Combining Bryostatin with inhibitors of pro-survival pathways that are activated upon PKC modulation (e.g., PI3K or MEK inhibitors) could be a rational approach to enhance efficacy and overcome resistance.
Troubleshooting Guides
Problem 1: Inconsistent or No Cellular Response to this compound
| Possible Cause | How to Investigate | Suggested Solution |
| Compound Integrity | Verify the purity and stability of your this compound stock. Perform a dose-response curve with a sensitive positive control cell line. | Purchase a new, certified batch of the compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Suboptimal Concentration | Perform a broad dose-response experiment (e.g., from picomolar to micromolar range) to determine the optimal concentration for your cell line. | Based on the dose-response curve, select a concentration that induces the desired effect without excessive toxicity. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | Analyze key endpoints (e.g., apoptosis, protein expression) at different time points to determine the ideal experimental window. |
| Low PKC Expression | Quantify the expression of different PKC isoforms in your cell line using Western blotting or qPCR. | If the target PKC isoforms are not expressed, consider using a different cell model that is known to be sensitive to PKC modulators. |
| Drug Efflux | Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if the cellular response is restored. | If drug efflux is confirmed, this suggests a mechanism of resistance that may require combination therapy with an efflux pump inhibitor in your experimental model. |
Problem 2: this compound Induces Pro-Survival Effects
| Possible Cause | How to Investigate | Suggested Solution |
| Activation of Pro-Survival Pathways | Perform Western blot analysis to check the phosphorylation status of key proteins in pro-survival pathways (e.g., Akt, ERK, Bcl-2). | Co-treat cells with this compound and specific inhibitors of the identified pro-survival pathways (e.g., PI3K inhibitor LY294002, MEK inhibitor PD98059). |
| Upregulation of Anti-Apoptotic Proteins | Measure the expression levels of anti-apoptotic proteins like Mcl-1 and Bcl-2 via Western blotting or qPCR following this compound treatment. | Consider combination therapy with BH3 mimetics (e.g., venetoclax) to counteract the effects of upregulated anti-apoptotic proteins. |
| Cellular Differentiation | Assess markers of cellular differentiation (e.g., morphology changes, expression of differentiation markers like CD11c) after treatment. | If differentiation is observed without apoptosis, this may be the primary effect in your cell line. Consider this endpoint in your experimental design. |
Data Presentation
Table 1: In Vitro Activity of Bryostatin 1 in Murine Tumor Cell Lines
| Cell Line | Tumor Type | In Vitro Growth Inhibition (at 100 ng/ml) |
| Renca | Renal Adenocarcinoma | 0% |
| B16 | Melanoma | 40% |
| M5076 | Reticulum Cell Sarcoma | 40% |
| L10A | B-cell Lymphoma | 94% |
| (Data sourced from preclinical evaluations of Bryostatin 1, which may provide insights for this compound experiments) |
Table 2: P388 Cell Line Inhibition by this compound and its Derivatives
| Compound | Modification | ED50 (µg/ml) |
| This compound | - | Not specified, used as baseline |
| Derivative 2a | Saturated side-chain diene | 8.5 x 10⁻³ |
| Derivative 2b | Hexahydro derivative | 5.1 x 10⁻² |
| Derivative 2c | Octahydro derivative | 2.9 x 10⁻¹ |
| (Data from a structure-activity relationship study of this compound) |
Experimental Protocols
Protocol 1: Assessing Cell Viability via MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for PKC Translocation and Downstream Signaling
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Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include untreated and vehicle-treated controls.
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Cell Lysis and Fractionation (for PKC translocation):
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Harvest cells and lyse them in a hypotonic buffer.
-
Centrifuge to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
Solubilize the membrane pellet in a lysis buffer containing detergents.
-
-
Whole-Cell Lysis (for downstream signaling):
-
Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PKC isoforms, phospho-Akt, phospho-ERK, Mcl-1, Bcl-2) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities relative to a loading control (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: this compound activates PKC, leading to diverse downstream cellular outcomes.
Caption: A logical workflow for troubleshooting lack of response to this compound.
References
- 1. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bryostatins inhibit growth of B16/F10 melanoma cells in vitro through a protein kinase C-independent mechanism: dissociation of activities using 26-epi-bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bryostatin 2 Dosage to Minimize Toxicity
Welcome to the Technical Support Center for Bryostatin 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage in preclinical experiments while minimizing potential toxicities. The following information is curated from available scientific literature and should be used as a guide for your experimental design.
Disclaimer: The information provided here is for research purposes only and is not a substitute for your own experimental validation. Significant gaps exist in the publicly available data for this compound, with much of the current knowledge extrapolated from studies on Bryostatin 1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a macrolide lactone that acts as a potent modulator of Protein Kinase C (PKC) isozymes.[1][2][3] Like other members of the bryostatin family, it binds to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This binding can lead to the translocation, activation, and subsequent downregulation of specific PKC isoforms.[4]
Q2: What are the known toxicities associated with the bryostatin class of compounds?
The most commonly reported toxicities for bryostatins, primarily from clinical trials of Bryostatin 1, are myalgia (muscle pain) and gastrointestinal issues such as nausea, vomiting, and diarrhea.[5] Myalgia is often the dose-limiting toxicity.
Q3: Is this compound expected to have the same toxicity profile as Bryostatin 1?
While the toxicity profiles are likely to be similar due to their structural resemblance and shared mechanism of action as PKC modulators, there is evidence to suggest differences in potency. Some studies indicate that this compound is a weaker activator of PKC compared to Bryostatin 1, which could translate to a different therapeutic window and toxicity profile. Direct comparative toxicity studies are limited, necessitating careful dose-finding experiments for this compound.
Q4: How can I start to determine a safe and effective dose range for this compound in my experiments?
Begin with in vitro cytotoxicity assays on your cell lines of interest to determine the concentration range for biological activity. Subsequently, in vivo dose-range-finding studies in a relevant animal model are crucial to identify a maximum tolerated dose (MTD). Careful observation for clinical signs of toxicity, particularly myalgia and gastrointestinal distress, is essential.
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity at a Wide Range of Concentrations
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Possible Cause: The chosen cell line may be particularly sensitive to PKC modulation.
-
Troubleshooting Steps:
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Confirm Literature Values: Check for published IC50 or EC50 values for this compound in similar cell lines.
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Reduce Incubation Time: Bryostatin effects can be time-dependent. Shorter incubation times may reveal a therapeutic window.
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Use a Different Assay: Consider assays that measure specific cellular functions (e.g., proliferation, apoptosis) rather than general cytotoxicity (e.g., MTT).
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Test on Non-Cancerous Control Cells: Compare the cytotoxicity in your cancer cell line to a relevant normal cell line to assess for a potential therapeutic index.
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Issue 2: Severe Myalgia Observed in Animal Models
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Possible Cause: The dose of this compound is too high, leading to off-target effects or excessive PKC activation in muscle tissue.
-
Troubleshooting Steps:
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Dose Reduction: Lower the dose of this compound in subsequent cohorts.
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Fractionated Dosing: Administer the total weekly dose in several smaller doses throughout the week.
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Co-administration with Analgesics: While not ideal for initial studies, this may be an option for longer-term efficacy studies once the MTD is better understood.
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Monitor Biomarkers: Investigate potential serum biomarkers of muscle damage (e.g., creatine kinase).
-
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Derivatives in the P388 Murine Lymphocytic Leukemia Cell Line
| Compound | ED50 (µg/mL) |
| This compound | Data not explicitly provided, but used as a reference |
| Saturated Ester 2a | 8.5 x 10⁻³ |
| Hexahydro Derivative 2b | 5.1 x 10⁻² |
| Octahydrobryostatin 2c | 2.9 x 10⁻¹ |
Source: Adapted from Pettit et al., 1992.
Table 2: Clinical Toxicities Observed with Bryostatin 1 (Extrapolated for Potential Relevance to this compound)
| Toxicity | Grade 1-2 Frequency (Arm A: 25 µg/m²/wk) | Grade 1-4 Frequency (Arm B: 120 µg/m²/72h every 2 wks) |
| Myalgia | 33% | 65% (with Grade 3-4 in 6 patients) |
| Lethargy | More common | More severe |
| Nausea | Mild to moderate | Mild to moderate |
| Diarrhea | Mild to moderate | Mild to moderate |
| Headache | Mild to moderate | Mild to moderate |
Source: Adapted from a Phase II study of Bryostatin 1 in malignant melanoma.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Dose-Range-Finding Study in Mice
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Animal Acclimation: Acclimate mice for at least one week before the start of the experiment.
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Grouping: Randomly assign mice to different dose groups (e.g., 5-6 mice per group), including a vehicle control group.
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Dosing: Administer this compound via the desired route (e.g., intravenous, intraperitoneal) at escalating doses.
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Clinical Observation: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior (e.g., lethargy, hunched posture), and signs of myalgia (e.g., reluctance to move, abnormal gait).
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Body Weight Measurement: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
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Endpoint: The study can be terminated after a predefined period (e.g., 7-14 days) or when severe toxicity is observed.
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Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicities.
Mandatory Visualizations
Caption: this compound signaling pathway and potential toxicities.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemistry and biology of the bryostatins: potential PKC inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Bryostatin 2 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to the solubility of Bryostatin 2 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What is the likely cause and how can I prevent this?
A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The high concentration of DMSO in the stock solution keeps the this compound dissolved, but upon dilution, the percentage of the organic solvent decreases, leading to the compound crashing out of the solution.
Immediate Troubleshooting Steps:
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Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Gentle Mixing: Vortex or gently pipette the solution during dilution to ensure thorough mixing and prevent localized high concentrations of this compound.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution.[1]
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Sonication: Brief sonication in an ultrasonic bath can help to break down aggregates and improve solubility.[1]
Long-Term Prevention:
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Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that can be achieved in your specific aqueous buffer without precipitation.
-
Use of Co-solvents: Consider the use of a small percentage of other water-miscible co-solvents, such as ethanol, in your final solution. This compound is known to be soluble in ethanol.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For most biological applications, preparing a high-concentration stock solution in anhydrous DMSO is recommended.
Q3: How should I store my this compound stock solution?
A3: Store this compound stock solutions at -20°C or -80°C for long-term stability. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation or precipitation. When stored at -80°C, the stock solution can be used within 6 months, and at -20°C, it should be used within 1 month.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A4: Yes, inconsistent results can be a direct consequence of poor solubility. If this compound precipitates in your cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. Visually inspect your assay plates under a microscope for any signs of precipitation. Performing a solubility test in your specific cell culture medium, with and without serum, is recommended.
Q5: Does the type of plasticware I use matter when working with this compound in aqueous solutions?
A5: Yes, it is a critical consideration. Bryostatin 1, a close analog of this compound, has been reported to bind to glass and plastic surfaces in aqueous solutions. This binding can lead to a significant reduction in the effective concentration of the compound in your experiments. To mitigate this, consider using low-adhesion polypropylene tubes and plates.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound insolubility.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Exceeding the kinetic solubility of this compound. | - Lower the final concentration of this compound. - Decrease the final DMSO concentration to <0.5%. - Perform serial dilutions. - Gently warm the solution to 37°C. - Briefly sonicate the solution. |
| Cloudy or hazy solution after dilution | Formation of fine precipitates or aggregates. | - Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will reduce the effective concentration. - Perform a kinetic solubility assay to determine the solubility limit. |
| Inconsistent experimental results | Variable precipitation of this compound in assay wells. | - Visually inspect wells for precipitation. - Prepare fresh dilutions for each experiment. - Pre-treat plates with a blocking agent like bovine serum albumin (BSA) if compatible with the assay. - Evaluate the solubility of this compound in your specific cell culture medium. |
| Loss of activity over time in aqueous solution | Degradation or aggregation of this compound. | - Prepare fresh working solutions immediately before use. - Avoid prolonged storage of aqueous solutions. - Investigate the stability of this compound in your specific buffer system over the time course of your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
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Vortex the tube for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes.
-
Follow warming with brief sonication (5-10 minutes) in an ultrasonic bath.
-
Visually inspect the solution to ensure it is clear and free of particulates.
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Aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay (adapted from standard methods)
This protocol provides a general framework for determining the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
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This compound DMSO stock solution (e.g., 10 mM)
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Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
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Multichannel pipette
Procedure:
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Prepare a series of dilutions of the this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
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In a 96-well plate, add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to multiple wells. Include DMSO-only wells as a control.
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Rapidly add a larger volume of the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations of this compound and a final DMSO concentration of 1%.
-
Mix the plate gently for 1-2 minutes.
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Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours).
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Measure the absorbance or light scattering (nephelometry) at a suitable wavelength. An increase in absorbance or scattering indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance or scattering compared to the control is considered the kinetic solubility.
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | Alfa Chemistry |
Table 2: Example Data from a Kinetic Solubility Assay
| Final this compound Concentration (µM) | Absorbance at 620 nm (Arbitrary Units) | Visual Observation |
| 100 | 0.85 | Heavy Precipitate |
| 50 | 0.52 | Moderate Precipitate |
| 25 | 0.15 | Slight Haze |
| 10 | 0.05 | Clear Solution |
| 5 | 0.04 | Clear Solution |
| 1 | 0.04 | Clear Solution |
| 0 (DMSO control) | 0.04 | Clear Solution |
Note: This is example data. Actual results will vary depending on the specific buffer and conditions.
Mandatory Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound insolubility issues.
This compound Signaling Pathway via PKC Activation
Caption: Simplified signaling pathway of this compound via PKC activation.
References
Navigating the Side Effects of Bryostatin in Clinical Research: A Technical Guide
Disclaimer: Clinical trial data specifically for Bryostatin 2 is not publicly available. This technical support guide utilizes data from clinical trials of Bryostatin 1, a closely related analog. Researchers should exercise caution and consider these findings as potentially indicative but not definitive for this compound.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects of bryostatins observed in clinical trials. The following troubleshooting guides and frequently asked questions are designed to address specific issues that may be encountered during experimentation.
Summary of Adverse Events in Bryostatin 1 Clinical Trials
The following table summarizes the treatment-emergent adverse events from a Phase II study of Bryostatin 1 in patients with Alzheimer's Disease. This provides a quantitative overview of the side effects observed at different dosages compared to a placebo group.
| Adverse Event Category | Placebo (n=50) | Bryostatin 1 (20 µg) (n=50) | Bryostatin 1 (40 µg) (n=50) |
| Total Adverse Events | 28 | 30 | 39 |
| Serious Adverse Events | 3 | 1 | 6 |
| Patient Withdrawals | 6 (12.5%) | 9 (17.5%) | 19 (38.8%) |
| Most Common Side Effects | - | Headache, Myalgia, GI Symptoms | Myalgia, GI Symptoms |
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the side effects of bryostatin administration in a clinical research setting.
Q1: A trial participant is complaining of severe muscle pain (myalgia) after Bryostatin 1 infusion. What should be done?
A1: Myalgia is one of the most frequently reported side effects of Bryostatin 1.
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Immediate Action: Assess the severity of the pain using a standardized scale. For mild to moderate pain, supportive care such as rest and over-the-counter analgesics may be considered, as per the clinical protocol.
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Troubleshooting:
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Review the patient's concomitant medications for any potential drug interactions that might exacerbate muscle pain.
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Ensure the patient is adequately hydrated.
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Consider a dose reduction or temporary discontinuation of the treatment if the myalgia is severe or intolerable, in line with the protocol's dose modification guidelines.
-
-
Data Collection: Document the event in detail, including onset, duration, severity, and any interventions. Grade the adverse event according to the Common Terminology Criteria for Adverse Events (CTCAE).
Q2: A patient is experiencing nausea and vomiting following treatment. How should this be managed?
A2: Gastrointestinal (GI) symptoms are common with Bryostatin 1.
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Immediate Action: Administer antiemetic medication as prescribed in the study protocol.
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Troubleshooting:
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Advise the patient to have small, frequent meals and avoid greasy or spicy foods.
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Monitor for signs of dehydration and manage with fluid intake as necessary.
-
-
Data Collection: Record the frequency and severity of nausea and vomiting episodes. Note the effectiveness of any antiemetic interventions.
Q3: What should be done if a participant develops a headache after receiving the study drug?
A3: Headaches have been reported as a side effect.
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Immediate Action: Provide supportive care, such as a quiet environment and analgesics as permitted by the protocol.
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Troubleshooting:
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Rule out other potential causes of the headache.
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Monitor the duration and intensity of the headache.
-
-
Data Collection: Document the characteristics of the headache and any treatments administered.
Q4: A significant number of participants in the high-dose arm are withdrawing from the study. What are the implications?
A4: A high withdrawal rate in a specific treatment arm can indicate dose-limiting toxicities.
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Analysis:
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Analyze the reasons for withdrawal to identify any patterns in adverse events.
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Compare the incidence and severity of side effects between the different dose groups and the placebo arm.
-
-
Action: This information is critical for determining the maximum tolerated dose (MTD) and for designing future trials with optimized dosing regimens.
Experimental Protocols
Monitoring and Grading of Adverse Events
The monitoring and grading of adverse events in a clinical trial involving bryostatin should be conducted systematically according to a predefined protocol, typically adhering to the Common Terminology Criteria for Adverse Events (CTCAE) .
1. Baseline Assessment:
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Prior to the first dose, a comprehensive baseline assessment should be performed, including:
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Complete medical history and physical examination.
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Vital signs (blood pressure, heart rate, respiratory rate, temperature).
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Laboratory tests (complete blood count with differential, comprehensive metabolic panel, liver function tests, renal function tests).
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Review of concomitant medications.
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Patient-reported outcome questionnaires to assess baseline symptoms (e.g., pain, fatigue, nausea).
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2. On-Treatment Monitoring:
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Frequency: Assessments should be performed at regular intervals during the treatment period (e.g., before each infusion, weekly, or at the end of each treatment cycle) and for a specified period after the last dose.
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Assessments:
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Physical Examination: To detect any new or worsening physical signs.
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Vital Signs: Monitored at each study visit.
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Laboratory Tests: Repeated at predefined intervals to monitor for hematological and biochemical toxicities.
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Adverse Event Inquiry: At each visit, the investigator or study nurse should actively question the participant about the occurrence of any new or worsening symptoms since the last visit. Open-ended, non-leading questions should be used.
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Patient Diaries: Participants may be asked to complete daily diaries to record symptoms and their severity between study visits.
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3. Grading of Adverse Events:
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All adverse events should be graded for severity using the CTCAE. The CTCAE provides a 5-point scale:
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Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
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Grade 2: Moderate; minimal, local or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
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Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
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Grade 4: Life-threatening consequences; urgent intervention indicated.
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Grade 5: Death related to AE.
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4. Causality Assessment:
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The investigator must assess the relationship between the study drug and each adverse event. The assessment is typically categorized as:
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Definitely related
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Probably related
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Possibly related
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Unlikely to be related
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Not related
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5. Reporting:
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All adverse events, regardless of severity or perceived relationship to the study drug, must be recorded in the patient's source documents and on the case report form (CRF).
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Serious Adverse Events (SAEs) must be reported to the study sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) within a specified timeframe (typically 24 hours).
Visualizations
Caption: Bryostatin activates Protein Kinase C (PKC) by mimicking diacylglycerol (DAG).
Caption: Workflow for monitoring and reporting adverse events in a clinical trial.
limited availability of Bryostatin 2 from natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryostatin 2, focusing on challenges arising from its limited availability from natural sources.
Frequently Asked Questions (FAQs)
1. Why is this compound so difficult to obtain from its natural source?
This compound is a complex macrolide lactone produced by the marine bryozoan Bugula neritina. However, the yield of bryostatins from this organism is exceptionally low, typically in the range of 10⁻⁵ to 10⁻⁷ % of the wet weight of the adult colonies[1][2]. Furthermore, it is now understood that the actual producer of bryostatins is a bacterial symbiont of B. neritina, "Candidatus Endobugula sertula"[3][4]. The inability to culture this symbiont currently prevents large-scale production through fermentation.
2. What is the typical yield of this compound from Bugula neritina?
The yield of individual bryostatins, including this compound, is extremely low and can be variable. For context, the large-scale isolation of 18 grams of Bryostatin 1 required 14 tons of B. neritina[3]. This scarcity is a major bottleneck for research and clinical development.
| Parameter | Value | Reference |
| Yield from B. neritina (wet weight) | 10⁻⁵ to 10⁻⁷ % | |
| Example Yield (Bryostatin 1) | 18 g from 14,000 kg |
3. What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored as a solid at -20°C. It is also advisable to protect it from oxygen and direct sunlight. For short-term storage in solution, use polypropylene containers, as bryostatins have been shown to be incompatible with polyvinyl chloride (PVC), leading to a decrease in concentration without degradation products, suggesting adsorption to the plastic.
| Condition | Recommendation |
| Solid State | -20°C, protected from light and oxygen |
| In Solution | Short-term in polypropylene (PP) containers |
| Solubility | Soluble in methanol and ethanol |
4. Is total synthesis a viable alternative for obtaining this compound?
While the total synthesis of this compound has been achieved, the process is complex and multi-stepped, making it not yet practical for large-scale or industrial production. Research is ongoing to develop more efficient synthetic routes and to create simpler, more accessible analogs with similar biological activity.
Troubleshooting Guides
Extraction and Purification
Issue: Low Yield of this compound During Extraction
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Possible Cause 1: Suboptimal Solvent Choice. The specific form of bryostatin extracted can be a function of the solvent used.
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Solution: Experiment with different solvent systems. Methanol and ethanol are commonly used for initial extraction. A mixture of methanol and water (e.g., 80:20 v/v) has been used as a mobile phase for HPLC separation, suggesting its utility in extraction as well.
-
-
Possible Cause 2: Degradation During Extraction. Bryostatins can be sensitive to acidic conditions.
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Solution: Ensure all solvents and materials are neutral or slightly basic. Avoid prolonged exposure to harsh conditions.
-
-
Possible Cause 3: Inefficient Extraction from Biomass. The complex structure of the bryozoan colony can make complete extraction challenging.
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Solution: Ensure the B. neritina biomass is thoroughly homogenized. Pulverizing the frozen material on dry ice is an effective method.
-
Issue: Difficulty in HPLC Purification of this compound
This section addresses common HPLC issues that may be encountered during the purification of this compound.
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Problem: Poor Resolution or Co-elution of Bryostatins.
-
Troubleshooting:
-
Optimize Mobile Phase: A mobile phase of methanol and water (80:20, v/v) has been successfully used to separate ten different bryostatins. Fine-tuning this ratio may improve the resolution of this compound.
-
Column Selection: A C18 column is a good starting point. Consider trying different C18 columns from various manufacturers as selectivity can vary.
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Gradient Elution: If isocratic elution is insufficient, a shallow gradient of increasing methanol concentration may improve separation.
-
-
-
Problem: Peak Tailing.
-
Troubleshooting:
-
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the silica packing. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can sometimes mitigate this.
-
Column Degradation: If the column is old or has been used with harsh mobile phases, the packing material may be degraded. Replace the column.
-
-
-
Problem: Ghost Peaks.
-
Troubleshooting:
-
Contaminated Mobile Phase: Impurities in the solvents can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity HPLC-grade solvents.
-
Carryover from Previous Injections: Ensure the injection port and needle are thoroughly washed between runs.
-
-
Biological Assays
Issue: Inconsistent Results in Protein Kinase C (PKC) Assays
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Possible Cause 1: Biphasic Dose-Response. Bryostatin 1 has been shown to have a biphasic effect on the downregulation of PKCδ, where high concentrations can be less effective than moderate concentrations. This may also be true for this compound.
-
Solution: Perform a wide-range dose-response curve to identify the optimal concentration for your specific assay and cell type. Do not assume a linear relationship between concentration and effect.
-
-
Possible Cause 2: Differential Regulation of PKC Isozymes. Bryostatins do not affect all PKC isozymes equally. Bryostatin 1 shows different potencies for the translocation and downregulation of PKCα, δ, and ε.
-
Solution: Be aware of the specific PKC isozymes expressed in your experimental system. The observed biological effect will be the net result of the modulation of multiple isozymes.
-
-
Possible Cause 3: Time-Dependent Effects. The effects of bryostatins on PKC are time-dependent, involving initial activation and translocation, followed by downregulation.
-
Solution: Conduct time-course experiments to determine the optimal time point for observing the desired effect in your system.
-
Experimental Protocols
Protocol 1: General Extraction of Bryostatins from Bugula neritina
This is a generalized protocol based on information from various sources. Optimization will be required.
-
Homogenization: Freeze the collected B. neritina colonies and pulverize them to a fine powder using a mortar and pestle with liquid nitrogen or on dry ice.
-
Extraction:
-
Suspend the powdered biomass in a suitable solvent (e.g., methanol or an 80:20 methanol:water mixture). Use a sufficient volume to ensure complete immersion of the material.
-
Stir or sonicate the mixture at room temperature for several hours.
-
Separate the solvent from the solid material by centrifugation or filtration.
-
Repeat the extraction process with fresh solvent to ensure complete recovery.
-
-
Solvent Partitioning:
-
Combine the solvent extracts and evaporate the solvent under reduced pressure.
-
Resuspend the residue in a water/methanol mixture and perform a liquid-liquid extraction with a non-polar solvent like hexane to remove lipids.
-
Extract the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to recover the bryostatins.
-
-
Chromatographic Purification:
-
Evaporate the organic solvent from the previous step.
-
Subject the crude extract to a series of chromatographic separations. This will likely involve:
-
Initial separation on a silica gel column.
-
Further purification using reversed-phase chromatography (e.g., C18).
-
Final purification by High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as 80:20 methanol:water. Monitor the elution profile using a UV detector.
-
-
Visualizations
Caption: Generalized workflow for the extraction and purification of this compound.
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by this compound.
References
- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 2. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for the Biosynthesis of Bryostatins by the Bacterial Symbiont “Candidatus Endobugula sertula” of the Bryozoan Bugula neritina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Protocols for Bryostatin 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for Bryostatin 2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for this compound purification?
A1: The primary natural source of this compound is the marine bryozoan Bugula neritina. The concentration of bryostatins in this organism is extremely low, typically in the range of 10⁻⁵ to 10⁻⁷ % of the wet weight of the adult colonies.[1] This low abundance presents a significant challenge for obtaining substantial quantities of the pure compound.
Q2: What are the key challenges in the purification of this compound?
A2: The main challenges include the very low natural abundance of this compound, the presence of numerous closely related bryostatin analogs that are difficult to separate, and the compound's sensitivity to certain chemical conditions, particularly acidic environments.
Q3: What analytical techniques are recommended for monitoring the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the purification of this compound. A reversed-phase column, such as an RP-8 or C18, coupled with a photodiode array (PDA) detector is effective for separating and identifying different bryostatins based on their retention times and UV spectra.[2] Mass spectrometry (MS) can be used for confirmation of the molecular weight of the isolated compounds.
Q4: What is the general stability of this compound during purification?
A4: this compound is known to be sensitive to acidic conditions, which can cause degradation or isomerization. Therefore, it is crucial to maintain neutral pH conditions throughout the extraction and purification process. Exposure to high temperatures for extended periods should also be avoided.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after extraction | Incomplete extraction from the biomass. | Ensure the biomass is thoroughly homogenized. Increase the extraction time and/or the solvent-to-biomass ratio. Consider using a sequence of solvents with varying polarities to maximize the extraction of all bryostatins. |
| Degradation of this compound during extraction. | Use high-purity solvents and maintain a neutral pH. Avoid excessive heat during solvent evaporation. | |
| Significant loss of product during chromatographic steps | Irreversible adsorption to the stationary phase. | For silica gel chromatography, ensure the column is properly conditioned. If using reversed-phase HPLC, check the pH of the mobile phase to ensure it is neutral. |
| Co-elution with other compounds. | Optimize the gradient profile in HPLC. For silica gel chromatography, try a different solvent system. It may be necessary to use multiple chromatographic techniques (e.g., normal phase followed by reversed-phase) for complete separation. | |
| Insufficient elution strength. | In HPLC, increase the percentage of the strong solvent in the mobile phase. For column chromatography, switch to a more polar solvent system. |
Poor Resolution in Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks in HPLC | Column overloading. | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase. | Adjust the composition and pH of the mobile phase. Ensure the mobile phase is properly degassed. | |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Incomplete separation of this compound from other bryostatins | Similar polarity of the compounds. | Use a high-resolution column with a smaller particle size. Optimize the HPLC gradient to be shallower, allowing for better separation of closely eluting peaks. Consider using a different stationary phase (e.g., RP-8 instead of C18) or a different organic modifier in the mobile phase. A normal phase silica gel column with a non-polar mobile phase can also be effective for separating isomers that co-elute on reversed-phase columns.[2] |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of unknown peaks in the final product | Contamination from solvents or materials. | Use HPLC-grade solvents and high-purity reagents. Ensure all glassware and equipment are thoroughly cleaned. |
| Degradation of this compound. | Re-evaluate the pH and temperature conditions at each step of the purification process. Analyze for potential degradation products using mass spectrometry. | |
| Final product is a mixture of bryostatins | Inadequate separation. | Employ orthogonal chromatographic techniques. For example, follow a normal-phase separation with a reversed-phase separation to remove impurities with different properties. |
Experimental Protocols
The following is a generalized multi-step protocol for the purification of this compound from Bugula neritina. Researchers should optimize the specific parameters based on their experimental setup and the specific chemotype of the collected organism.
Step 1: Extraction
-
Homogenization : Lyophilize the collected Bugula neritina and grind it into a fine powder.
-
Solvent Extraction :
-
Perform an initial extraction with a non-polar solvent like hexane to remove lipids.
-
Follow with a series of extractions using solvents of increasing polarity, such as dichloromethane (DCM) and methanol (MeOH), to extract the bryostatins.
-
Combine the DCM and MeOH extracts.
-
-
Solvent Partitioning :
-
Concentrate the combined extracts under reduced pressure.
-
Partition the residue between n-butanol and water. The bryostatins will preferentially move to the n-butanol layer.
-
Collect and concentrate the n-butanol layer.
-
Step 2: Initial Fractionation by Silica Gel Chromatography
-
Column Preparation : Pack a silica gel column with a suitable non-polar solvent system, such as a gradient of ethyl acetate in hexane.
-
Sample Loading : Dissolve the crude extract from the solvent partitioning step in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution : Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection and Analysis : Collect fractions and analyze them by HPLC to identify those containing this compound. Pool the relevant fractions.
Step 3: Intermediate Purification by Sephadex LH-20 Chromatography
-
Column Preparation : Swell Sephadex LH-20 beads in methanol and pack the column.
-
Elution : Apply the this compound-containing fractions from the silica gel step to the column and elute with methanol.
-
Analysis : Analyze the collected fractions by HPLC and pool the fractions enriched in this compound. This step is effective for removing pigments and other small molecules.
Step 4: Final Purification by Reversed-Phase HPLC
-
Column : Use a semi-preparative RP-8 or C18 HPLC column.
-
Mobile Phase : A common mobile phase is a gradient of acetonitrile in water.[2] The pH should be maintained at neutral.
-
Gradient Elution : Develop a shallow gradient to ensure the separation of this compound from other closely related bryostatins. For example, a linear gradient from 50% aqueous acetonitrile to 100% acetonitrile over 30-40 minutes.[2]
-
Fraction Collection : Collect the peak corresponding to this compound, as determined by comparison with a standard or by mass spectrometry.
-
Final Product : Evaporate the solvent to obtain purified this compound.
Quantitative Data Summary
The following table provides an estimated summary of the purification process. Actual yields and purity will vary depending on the starting material and the specifics of the experimental procedure.
| Purification Step | Stationary Phase | Mobile Phase | Estimated Yield of this compound | Estimated Purity |
| Extraction & Partitioning | N/A | Hexane, DCM, MeOH, n-Butanol/Water | >90% (in crude extract) | <1% |
| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 60-80% | 5-15% |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | 80-90% | 20-40% |
| Reversed-Phase HPLC | RP-8 or C18 | Acetonitrile/Water Gradient | 50-70% | >95% |
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low yields of this compound.
References
Validation & Comparative
Bryostatin 2 vs. Bryostatin 1: A Comparative Analysis of PKC Binding Affinity
A detailed guide for researchers, scientists, and drug development professionals on the comparative Protein Kinase C (PKC) binding affinities of Bryostatin 1 and Bryostatin 2, supported by available experimental data and methodologies.
Bryostatin 1 and this compound are members of a family of macrolide lactones isolated from the marine bryozoan Bugula neritina. Both compounds are potent modulators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction. Their ability to activate PKC has led to extensive research into their potential as therapeutic agents in oncology and neurology. While Bryostatin 1 has been the subject of numerous studies, providing a clearer picture of its interaction with various PKC isoforms, quantitative data on this compound's binding affinity is less prevalent in the public domain. This guide aims to consolidate the available data to offer a comparative perspective.
Quantitative Analysis of PKC Binding Affinity
| Compound | PKC Isoform | Binding Affinity (Ki) [nM] |
| Bryostatin 1 | PKCα | 1.35 |
| PKCβ2 | 0.42 | |
| PKCδ | 0.26 | |
| PKCε | 0.24 | |
| This compound | Pan-PKC | Data not available in the searched literature. Qualitatively described as a potent inhibitor of [3H]phorbol-12,13-dibutyrate binding. |
Table 1: Comparison of PKC Binding Affinities. The table summarizes the known inhibition constants (Ki) for Bryostatin 1's interaction with various PKC isoforms. For this compound, specific quantitative data is not available in the cited literature, though it is recognized as a potent PKC ligand.
Experimental Protocols: Determining PKC Binding Affinity
The standard method for determining the binding affinity of compounds like bryostatins to PKC is a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the Ki of a test compound (e.g., Bryostatin 1 or 2) for PKC isoforms.
Materials:
-
Purified recombinant PKC isoforms
-
Radioligand: [3H]Phorbol-12,13-dibutyrate ([3H]PDBu)
-
Test compounds: Bryostatin 1, this compound
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing CaCl2, KCl, and bovine serum albumin (BSA)
-
Wash Buffer: Ice-cold Tris-HCl buffer
-
Glass fiber filters
-
Scintillation cocktail
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds (Bryostatin 1 and this compound) and a fixed concentration of the radioligand, [3H]PDBu.
-
Incubation: In a 96-well microplate, add the purified PKC isoform, the assay buffer, the radioligand, and varying concentrations of the test compound or vehicle control.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the PKC and any bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Figure 1: Workflow of a competitive radioligand binding assay.
Signaling Pathway and Mechanism of Action
Bryostatins exert their biological effects by binding to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG). This binding event recruits PKC to the cell membrane, leading to its activation. Activated PKC then phosphorylates a wide array of downstream substrate proteins, initiating a cascade of signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis.
Figure 2: Bryostatin-mediated PKC activation pathway.
Conclusion
Both Bryostatin 1 and this compound are potent activators of Protein Kinase C. Quantitative binding data for Bryostatin 1 reveals high affinity, in the nanomolar range, for several PKC isoforms. While direct comparative quantitative data for this compound is not as readily available, qualitative evidence confirms its potent interaction with PKC. The experimental protocol for a competitive radioligand binding assay provides a robust method for determining and comparing the binding affinities of these and other compounds to PKC. Further research to quantify the binding of this compound to individual PKC isoforms would be invaluable for a more complete comparative analysis and for guiding the development of isoform-selective PKC modulators.
A Comparative Guide to PKC Activators: Bryostatin 2 vs. Phorbol 12-Myristate 13-Acetate (PMA)
In the landscape of cellular signaling research and drug development, Protein Kinase C (PKC) activators are pivotal tools for dissecting complex biological pathways. Among the most potent and widely studied are the bryostatins, a family of macrocyclic lactones, and phorbol esters like Phorbol 12-myristate 13-acetate (PMA). This guide provides an objective comparison of Bryostatin 2 with the archetypal phorbol ester, PMA, focusing on their mechanisms of action, differential effects on PKC isoforms, and downstream cellular responses, supported by experimental data and detailed protocols.
Mechanism of Action and Binding to PKC
Both this compound and PMA are potent activators of conventional and novel PKC isoforms, mimicking the function of the endogenous ligand, diacylglycerol (DAG), by binding to the C1 domain of these enzymes.[1] This binding event induces the translocation of PKC from the cytosol to the cell membrane, a critical step for its activation.[1][2] However, the nature of their interaction with PKC and the subsequent cellular consequences differ significantly.
PMA is a potent and well-characterized PKC activator that induces sustained activation.[1] In contrast, bryostatins, including this compound, are known to have more nuanced, often biphasic effects. They can act as activators at low concentrations and inhibitors at higher concentrations or after prolonged exposure.[1] This is partly attributed to the more rapid downregulation of some PKC isoforms following bryostatin treatment compared to PMA.
Differential Effects on PKC Isoforms and Downstream Signaling
The distinct biological outcomes elicited by this compound and PMA can be largely attributed to their differential modulation of specific PKC isoforms. For instance, PMA is known to cause a robust and sustained activation of PKCδ, leading to its translocation to the plasma membrane. Conversely, bryostatins often induce a more transient activation and can lead to the differential localization of PKCδ to internal membranes, including the nuclear membrane.
These isoform-specific effects translate into divergent downstream signaling cascades. While both compounds can activate the MAPK/ERK pathway, the duration and intensity of this activation can vary. For example, in some cell lines, PMA induces a sustained phosphorylation of ERK1/2, whereas the response to bryostatins is more transient.
Cellular Responses: A Tale of Two Activators
The contrasting signaling profiles of this compound and PMA lead to markedly different cellular responses. PMA is a potent tumor promoter, a characteristic linked to its sustained activation of specific PKC isoforms. In contrast, bryostatins have shown anti-tumor and anti-proliferative effects in various cancer models, and some, like Bryostatin 1, have been investigated in clinical trials.
In human prostate cancer cells (LNCaP), PMA inhibits cell growth and induces apoptosis, whereas bryostatins may fail to do so and can even antagonize the effects of PMA. Similarly, in non-small cell lung cancer cells (HOP-92), Bryostatin 1 induced a biphasic proliferative response, while PMA modestly suppressed proliferation. These differences highlight the critical importance of selecting the appropriate PKC activator for a given research or therapeutic goal.
Quantitative Data Summary
| Parameter | This compound | Phorbol 12-myristate 13-acetate (PMA) | Reference(s) |
| Mechanism of Action | Binds to the C1 domain of conventional and novel PKC isoforms. Can exhibit biphasic effects (activator at low concentrations, inhibitor at high concentrations/prolonged exposure). | Binds to the C1 domain of conventional and novel PKC isoforms, inducing potent and sustained activation. | |
| Typical Concentration | 1-10 nM | 10-200 nM | |
| PKC Isoform Selectivity | Exhibits differential modulation of PKC isoforms, often causing transient activation and distinct subcellular localization compared to PMA. For example, it can cause faster depletion of PKC-alpha. | Potent activator of a broad range of PKC isoforms, leading to their sustained activation and translocation to the plasma membrane. | |
| Downstream Signaling | Can induce a more transient activation of downstream pathways like MAPK/ERK compared to PMA. | Induces sustained activation of downstream signaling pathways, including MAPK/ERK. | |
| Cellular Effects | Can have anti-proliferative and anti-tumor effects. | Potent tumor promoter. |
Experimental Protocols
PKC Kinase Activity Assay
This assay measures the phosphorylation of a PKC-specific substrate to quantify PKC activity.
Principle: Active PKC phosphorylates a pre-coated substrate peptide in the presence of ATP. The amount of phosphorylated substrate is then quantified using a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP), which is proportional to PKC activity.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat cells with various concentrations of this compound or PMA for a defined period.
-
Cell Lysate Preparation: Wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Kinase Assay:
-
Add equal amounts of protein from each sample to the wells of a microplate pre-coated with a PKC substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specified time.
-
Stop the reaction and wash the wells.
-
Add a phospho-specific antibody conjugated to HRP and incubate.
-
Wash the wells and add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal using a microplate reader.
-
Western Blot Analysis of Downstream PKC Targets
This method assesses PKC activation by measuring the phosphorylation of its downstream substrates, such as members of the MAPK/ERK pathway (e.g., phospho-ERK1/2).
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with this compound or PMA as described for the kinase assay. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK1/2 or β-actin) to determine the relative changes in protein phosphorylation.
Visualizing the Pathways and Workflows
Caption: General PKC signaling pathway activated by this compound or PMA.
Caption: Experimental workflow for comparing PKC activators.
References
Bryostatin 2: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
Bryostatin 2, a naturally occurring macrolide lactone, has demonstrated notable anti-tumor effects in preclinical studies. This guide provides a comparative analysis of its validation in various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from publicly available research, summarizing the anti-proliferative and pro-apoptotic activities of this compound and comparing its potency with other compounds.
Data Summary
The anti-tumor activity of this compound has been evaluated in a limited number of cancer cell lines. The available quantitative data on its efficacy is summarized in the table below.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| P388 | Murine Lymphocytic Leukemia | ED50 | 8.5 x 10⁻³ µg/mL | [1] |
| A549 | Human Lung Carcinoma | PKC Translocation | Weaker than Bryostatin 1 | [2] |
Note: The available data for this compound is limited. Further comprehensive studies across a wider range of cell lines are required to fully elucidate its anti-cancer potential.
Mechanism of Action: The Role of Protein Kinase C
Bryostatins are known modulators of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. While both Bryostatin 1 and 2 activate PKC, studies on the A549 human lung carcinoma cell line indicate that this compound is a weaker activator of PKC translocation from the cytosol to the membrane compared to Bryostatin 1.[2] This differential activation may contribute to variations in their biological activities and anti-tumor profiles.
The activation of PKC by bryostatins can lead to diverse and sometimes opposing cellular responses, depending on the specific PKC isoforms involved, the cell type, and the duration of exposure. For instance, in some leukemia cell lines, PKC activation by bryostatins has been linked to the induction of differentiation and apoptosis.[3][4] However, in other contexts, it has been associated with anti-apoptotic effects.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the anti-tumor effects of compounds like this compound.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence corresponds to the amount of DNA in the cells.
Visualizing Cellular Processes
Experimental Workflow: Anti-Tumor Effect Evaluation
References
- 1. Structural modifications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bryostatin analogue-induced apoptosis in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin 2 Analogs: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Bryostatin 2, a complex macrolide isolated from the marine bryozoan Bugula neritina, and its analogs have garnered significant attention for their potent biological activities, primarily mediated through their interaction with protein kinase C (PKC) isozymes.[1][2] These compounds have shown promise in various therapeutic areas, including oncology and neurology. This guide provides a comparative analysis of the biological activity of key this compound analogs, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Comparison of this compound Analogs
The biological activity of this compound analogs is typically assessed by their binding affinity to PKC and their cytotoxic effects on cancer cell lines. The following table summarizes key quantitative data for a selection of analogs, providing a basis for comparative evaluation.
| Analog/Compound | PKC Binding Affinity (Ki, nM) | Cell Line | Cytotoxicity (ED50/IC50) | Reference |
| This compound | - | P388 | - | [1] |
| ↳ 2a (saturated side-chain) | - | P388 | 8.5 x 10⁻³ µg/mL (ED50) | [1] |
| ↳ 2b (hexahydro derivative) | - | P388 | 5.1 x 10⁻² µg/mL (ED50) | [1] |
| ↳ 2c (octahydro derivative) | - | P388 | 2.9 x 10⁻¹ µg/mL (ED50) | |
| "Simplified" Analogues | ||||
| ↳ C7-OAc analog | 13 | K562 | More effective than C7-OH analog | |
| ↳ C7-OH analog | 1000 | K562 | Less effective than C7-OAc analog | |
| ↳ C8-gem dimethyl C7-OH analog | 19 | - | - | |
| ↳ C8-gem dimethyl C7-OAc analog | 2.0 | - | - | |
| ↳ C8-gem dimethyl C7-deoxy analog | 1.4 | - | - | |
| Ring-Expanded Analogues | ||||
| ↳ Analog 68 | - | NCI-ADR | Active | |
| ↳ Analog 69 | - | NCI-ADR | Active |
Experimental Protocols
Protein Kinase C (PKC) Translocation Assay (Fluorescence Microscopy)
This assay visualizes the activation of PKC by measuring its translocation from the cytosol to the plasma membrane upon binding of an activator like a this compound analog.
Materials:
-
CHO-k1 or other suitable cells
-
Expression vector for a GFP-tagged PKC isozyme (e.g., PKCδ-GFP)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound analog stock solution
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters for GFP and DAPI
Procedure:
-
Cell Culture and Transfection:
-
Culture CHO-k1 cells in appropriate medium until they reach 70-80% confluency.
-
Transfect the cells with the PKC-GFP expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Treatment:
-
Prepare serial dilutions of the this compound analog in cell culture medium.
-
Replace the medium of the transfected cells with the medium containing the analog. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C in a CO2 incubator.
-
-
Fixing and Staining:
-
After incubation, wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of both the GFP (PKC) and DAPI (nucleus) channels.
-
Quantify the translocation by measuring the fluorescence intensity in the cytoplasm and at the plasma membrane. An increase in the membrane-to-cytosol fluorescence ratio indicates PKC translocation.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.
Materials:
-
Cancer cell line (e.g., P388, K562)
-
Cell culture medium and supplements
-
96-well plates
-
This compound analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a CO2 incubator to allow cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound analog in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the analog to the respective wells. Include a vehicle control and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the analog that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Signaling Pathways and Experimental Workflows
PKC Activation and Translocation Pathway
This compound and its analogs are potent modulators of PKC. Upon binding to the C1 domain of conventional and novel PKC isozymes, they induce a conformational change that leads to the translocation of PKC from the cytosol to the plasma membrane, where it can phosphorylate its downstream targets.
Caption: PKC activation by a this compound analog.
Experimental Workflow for Biological Activity Assessment
The following diagram illustrates a typical workflow for evaluating the biological activity of newly synthesized this compound analogs.
Caption: Workflow for evaluating this compound analogs.
Conclusion
The comparative analysis of this compound analogs reveals a clear structure-activity relationship, where modifications to the macrocyclic core significantly impact PKC binding affinity and cytotoxic potency. Simplified, synthetically accessible analogs have been developed that exhibit comparable or even superior activity to the natural product, offering promising avenues for the development of novel therapeutics. The experimental protocols and workflows provided herein serve as a guide for researchers in the continued exploration and optimization of this important class of molecules.
References
A Comparative Guide to the Neuroprotective Effects of Bryostatin 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the neuroprotective effects of Bryostatin 2, primarily comparing its performance with the more extensively studied analog, Bryostatin 1. Bryostatins, a family of macrolide lactones derived from the marine bryozoan Bugula neritina, are potent modulators of Protein Kinase C (PKC), a key enzyme family in neuronal signaling, synaptogenesis, and cell survival pathways. While Bryostatin 1 has advanced to clinical trials for conditions like Alzheimer's disease, data on this compound remains largely preclinical.[1] This guide synthesizes the available experimental data to offer a comparative perspective for research and development.
Data Presentation: Quantitative Comparison
The primary mechanism of bryostatins involves binding to the C1 domain of PKC, acting as a diacylglycerol (DAG) analog to trigger its activation and translocation.[1] This activation is central to their neuroprotective potential. The following tables summarize the comparative quantitative data for this compound and its key alternative, Bryostatin 1.
Table 1: In Vitro PKC Activation and Cellular Effects
This table compares the in vitro potency of Bryostatin 1 and 2 in activating PKC and their effects on the SH-SY5Y human neuroblastoma cell line, a common model for neuroprotective studies.
| Parameter | Bryostatin 1 | This compound | TPA (Control) | Reference |
| PKC Binding Affinity (Kᵢ) | Equal potency to TPA | ~10-fold lower potency than Bryostatin 1/TPA | High Potency | [2] |
| DNA Synthesis Inhibition (SH-SY5Y cells) | Effective at 5 nM | Effective at 100 nM | High Potency | [2] |
| PKC Translocation (Cytosol to Membrane) | Induces rapid translocation | Induces rapid translocation | Induces strong translocation | [2] |
| PKC Down-regulation (after 24h) | Near-complete | Near-complete | Near-complete |
TPA (tetradecanoylphorbol acetate) is a potent, non-bryostatin PKC activator used as a standard for comparison.
Table 2: In Vivo Neuroprotective Efficacy of Bryostatin 1 in an Ischemic Stroke Model
Currently, there is a lack of published in vivo neuroprotective data for this compound. The following data for Bryostatin 1, from a clinically relevant model of ischemic stroke (Middle Cerebral Artery Occlusion - MCAO) in aged rats, serves as a benchmark for the potential therapeutic efficacy of this compound class.
| Parameter | Saline (Control) | Bryostatin 1 | Outcome | Reference |
| Survival Rate (at 21 days) | ~47% | ~67% | Improved Survival | |
| Neurological Score (mNSS, 21 days) | 3.7 ± 0.2 | 2.6 ± 0.3 | Improved Neurological Function | |
| Total Lesion Volume (at 21 days) | ~120 mm³ | ~70 mm³ | Reduced Infarct Volume | |
| Hemispheric Swelling (at 7 days) | ~10% | ~2% | Reduced Edema | |
| PKCε Expression (in neurons, 24h) | Baseline | Significantly Increased | Target Engagement | |
| PKCα Expression (in neurons, 24h) | Baseline | Modestly Decreased | Target Engagement |
mNSS (modified Neurological Severity Score) is a composite score of motor, sensory, balance, and reflex tests.
Signaling Pathways
The neuroprotective effects of bryostatins are largely attributed to the activation of specific PKC isoforms, particularly PKCε and PKCα. Activation of PKCε is linked to synaptogenesis, anti-apoptotic signaling, and the production of Brain-Derived Neurotrophic Factor (BDNF). The modulation of PKCα is also implicated in cellular responses to ischemic injury.
Caption: Bryostatin-PKC signaling pathway leading to neuroprotection.
Experimental Protocols
Detailed and reproducible methodologies are critical for cross-validating experimental findings. Below are representative protocols for in vivo and in vitro assays used to evaluate the neuroprotective effects of bryostatins.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol is a widely accepted model for inducing focal cerebral ischemia to mimic human stroke.
Objective: To assess the efficacy of a test compound in reducing brain injury and improving functional outcomes following an ischemic stroke.
Animal Model: Aged (18-20 month old) female Sprague-Dawley rats are used, as age is a significant risk factor for stroke.
Procedure:
-
Anesthesia: Animals are anesthetized using isoflurane.
-
MCAO Induction: The right middle cerebral artery is temporarily occluded using an intraluminal filament. Reperfusion is initiated by withdrawing the filament after a set period (e.g., 2 hours).
-
Compound Administration: Bryostatin (or vehicle control) is administered intraperitoneally (i.p.) or intravenously (i.v.) at a specific time point post-MCAO (e.g., 6 hours). Dosing may be repeated over several days (e.g., at 3, 6, 9, 12, 15, and 18 days).
-
Functional Assessment: Neurological function is evaluated at multiple time points (e.g., 2, 7, 14, and 21 days) using the modified Neurological Severity Score (mNSS).
-
Biochemical Analysis: Brain tissue from the peri-infarct region is analyzed via immunohistochemistry or Western blot to measure the expression of key proteins like PKCε and PKCα.
Caption: Experimental workflow for in vivo neuroprotection studies.
In Vitro Model: Neuroprotection Assay in SH-SY5Y Cells
This protocol uses a human neuroblastoma cell line to screen for neuroprotective effects against a specific insult, such as neurotoxin exposure or oxidative stress.
Objective: To determine if a test compound can protect neuronal cells from induced cell death and to elucidate its mechanism of action.
Cell Line: SH-SY5Y human neuroblastoma cells.
Procedure:
-
Cell Culture: SH-SY5Y cells are cultured in standard medium (e.g., MEM with 10% FBS) until they reach 70-80% confluency.
-
Plating: Cells are seeded into multi-well plates (e.g., 96-well plates) at a specific density.
-
Treatment:
-
Pre-treatment: Cells are incubated with varying concentrations of Bryostatin 1 (e.g., 5 nM) or this compound (e.g., 100 nM) for a set period (e.g., 1-24 hours).
-
Insult: A neurotoxic insult is introduced. This could be a neurotoxin like rotenone or an oxidative stressor like hydrogen peroxide (H₂O₂).
-
-
Viability Assay: After the incubation period (e.g., 24 hours), cell viability is measured using a standard method like the MTT or LDH release assay.
-
Mechanism Analysis:
-
PKC Translocation: To confirm target engagement, cytosolic and membrane fractions of treated cells are separated and analyzed for PKC levels via Western blot.
-
DNA Synthesis: [³H]thymidine incorporation is measured to assess effects on cell proliferation.
-
Conclusion
The available evidence strongly supports the neuroprotective properties of Bryostatin 1 in preclinical models of both acute (stroke) and chronic (Alzheimer's disease) neurological disorders. Its efficacy is linked to the potent activation of PKC isoforms, leading to reduced neuronal death, decreased brain swelling, and improved functional outcomes.
For this compound, the data is currently limited to in vitro studies. These studies demonstrate that this compound also activates PKC and modulates cellular processes like DNA synthesis, albeit with a lower potency compared to Bryostatin 1. While this suggests a similar neuroprotective potential, a significant data gap exists regarding its in vivo efficacy. Further research, including studies in animal models of stroke and neurodegeneration, is essential to cross-validate the neuroprotective effects of this compound and establish its potential as a therapeutic alternative to Bryostatin 1.
References
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Bryostatin 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Bryostatin 2, a naturally derived macrolide with potent biological activity. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers investigating the therapeutic potential of this complex molecule.
Quantitative Efficacy Data
The following tables summarize the currently available quantitative data on the efficacy of this compound and its close analog, Bryostatin 1, in both laboratory and living model systems.
Table 1: In Vitro Efficacy of Bryostatins Against Cancer Cell Lines
| Compound | Cell Line | Cell Type | Concentration | % Growth Inhibition | ED50 (µg/mL) | Citation |
| Bryostatin 1 | Renca | Murine Renal Adenocarcinoma | 100 ng/mL | 0% | - | [1] |
| Bryostatin 1 | B16 | Murine Melanoma | 100 ng/mL | 40% | - | [1] |
| Bryostatin 1 | M5076 | Murine Reticulum Cell Sarcoma | 100 ng/mL | 40% | - | [1] |
| Bryostatin 1 | L10A | Murine B-cell Lymphoma | 100 ng/mL | 94% | - | [1] |
| This compound | P388 | Murine Lymphocytic Leukemia | - | - | 8.5 x 10⁻³ | [2] |
| This compound Derivative (2a) | P388 | Murine Lymphocytic Leukemia | - | - | 8.5 x 10⁻³ | |
| This compound Derivative (2b) | P388 | Murine Lymphocytic Leukemia | - | - | 5.1 x 10⁻² | |
| This compound Derivative (2c) | P388 | Murine Lymphocytic Leukemia | - | - | 2.9 x 10⁻¹ |
Table 2: In Vivo Efficacy of Bryostatin 1 in Murine Tumor Models
| Cell Line | Tumor Model | Treatment | Outcome | Citation |
| M5076 | Intraperitoneal | Multiple i.p. doses (0.5–1.0 µ g/injection ) | Prolonged survival time | |
| B16 | Lung Metastases | Systemic therapy (details not specified) | Prolonged survival time | |
| L10A | Subcutaneous Tumors | Systemic therapy (details not specified) | Prolonged survival time | |
| L10A | 8-10mm s.c. masses | 1 µ g/injection/day i.p. | Responsive | |
| B16 | Not specified | 1 µ g/injection/day i.p. | Responsive | |
| M5076 | Not specified | 1 µ g/injection/day i.p. | Responsive | |
| Renca | Not specified | 1 µ g/injection/day i.p. | Not responsive |
Note: Specific quantitative in vivo efficacy data for this compound, such as tumor growth inhibition percentages or detailed survival analysis, is limited in the currently available literature. The data for Bryostatin 1 is presented as a close structural and functional analog.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. The following sections detail the general protocols for the key experiments cited.
In Vitro Cell Viability Assay (General Protocol)
The in vitro efficacy of this compound is typically determined using a cell viability assay, such as the MTT or SRB assay.
-
Cell Seeding: Cancer cell lines (e.g., P388) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured to determine cell viability.
-
SRB Assay: Cells are fixed, and the total protein content is stained with Sulforhodamine B. The bound dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis: The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Subcutaneous Tumor Model (General Protocol)
The in vivo antitumor activity of this compound is commonly evaluated using subcutaneous tumor models in immunocompromised mice.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., P388) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into control and treatment groups. This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and prolongation of survival.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects primarily through the modulation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
Caption: this compound signaling pathway.
Upon entering the cell, this compound binds to and activates Protein Kinase C (PKC). This activation triggers downstream signaling cascades, including the RAF-MEK-ERK pathway, which ultimately leads to the activation of transcription factors like AP-1 and modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, activated PKC can phosphorylate and upregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1, thereby inhibiting programmed cell death.
Experimental and Logical Workflows
To provide a clearer understanding of the research process, the following diagrams illustrate a typical experimental workflow for evaluating the efficacy of this compound and the logical relationship between its in vitro and in vivo effects.
Caption: Experimental workflow for efficacy testing.
The evaluation of this compound's efficacy typically begins with in vitro studies to determine its potency against various cancer cell lines. Promising results from these initial screens then inform the design of more complex and resource-intensive in vivo studies using animal models to assess the compound's therapeutic potential in a living system.
Caption: In vitro to in vivo logical progression.
The relationship between the in vitro and in vivo efficacy of this compound is a cornerstone of its preclinical evaluation. In vitro studies provide initial evidence of anticancer activity and help elucidate the underlying mechanism of action, which is primarily through PKC modulation. These findings then provide a strong rationale for and help predict the outcomes of in vivo studies in animal models. Successful demonstration of efficacy in these models is a critical step in supporting the potential clinical application of this compound as a therapeutic agent.
References
Bryostatin 2 vs. Phorbol Esters: A Comparative Guide to PKC Translocation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Bryostatin 2 and phorbol esters on the translocation of Protein Kinase C (PKC), a critical process in cellular signaling. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into the distinct mechanisms and isoform specificities of these two important classes of PKC modulators.
Introduction
Protein Kinase C (PKC) comprises a family of serine/threonine kinases that play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune response. The activation of conventional and novel PKC isoforms is characteristically marked by their translocation from the cytosol to cellular membranes. This event is initiated by the binding of second messengers like diacylglycerol (DAG) or exogenous mimics to the C1 domain of PKC.
Phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), also known as phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that act as powerful activators of PKC.[1][2] Bryostatins, a class of marine-derived macrolactones, also bind to the C1 domain and activate PKC.[3][4] However, despite sharing a common binding site, bryostatins often elicit distinct, and sometimes opposing, biological responses compared to phorbol esters.[3] This guide focuses on the comparative effects of this compound and phorbol esters on PKC translocation, a key determinant of their downstream signaling.
Quantitative Comparison of PKC Translocation
The following table summarizes the quantitative data on the effects of this compound and phorbol esters on PKC translocation, compiled from various studies. It is important to note that experimental conditions such as cell type, concentration, and time of exposure can significantly influence the observed effects.
| Compound | PKC Isoform(s) | Cell Type | Concentration | Observed Effect on Translocation | Reference |
| Phorbol Ester (TPA/PMA) | Total PKC | A549 human lung carcinoma | 0.1 µM | Almost complete translocation from cytosol to membrane within 30 minutes. | |
| PKCα, PKCδ, PKCε | Rat liver WB cells | Not specified | Translocation of all three isoforms from the cytosol to the membrane and nuclear fractions. | ||
| β-PKC and ζ-PKC | Human platelets | 1 µM | Significant translocation from cytosol to membrane (25% for β-PKC, 15% for ζ-PKC) within 2 minutes. | ||
| PKCα | Red Blood Cells | Not specified | Translocates to the membrane upon treatment. | ||
| PKCα, PKCε | LNCaP prostate cancer cells | Not specified | Redistribution to the plasma membrane. | ||
| PKCδ | LNCaP prostate cancer cells | Not specified | Dual translocation to the plasma and nuclear membranes. | ||
| Bryostatin 1 | Total PKC | A549 human lung carcinoma | Not specified | Weaker translocation compared to TPA. | |
| PKCβ1 and PKCδ | CHO-k1 cells | 200 nM | Rapid and complete translocation of both isoforms to the cellular membrane. | ||
| PKCα | NIH 3T3 fibroblasts | 100 nM | Induced only 39 ± 4% translocation after 30 minutes, whereas bryostatin 1 induced complete membrane association of this isoform. | ||
| PKCα and PKCε | LNCaP prostate cancer cells | Not specified | Significant translocation to the cell periphery. | ||
| PKCδ | LNCaP prostate cancer cells | Not specified | Failed to promote translocation to the plasma membrane. | ||
| This compound | Total PKC | A549 human lung carcinoma | Not specified | Weaker translocation compared to TPA. | |
| PKCβ1-GFP | CHO-k1 cells | 200 nM | Unable to activate/translocate this isoform. |
Signaling Pathways and Mechanisms of Action
Both phorbol esters and bryostatins are functional analogs of diacylglycerol (DAG) and exert their effects by binding to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC molecule, leading to its translocation to cellular membranes where it can phosphorylate its substrates.
Phorbol Ester-Induced PKC Translocation
Phorbol esters are highly lipophilic molecules that readily intercalate into cellular membranes. Upon binding to the C1 domain, they potently and persistently activate PKC, leading to a robust and sustained translocation of the enzyme to the membrane. This prolonged activation is a key factor in their tumor-promoting activity. Some studies suggest that the rate of uptake of phorbol esters can influence the subsequent pattern of PKC isoform translocation.
Caption: Phorbol Ester-Induced PKC Translocation Pathway.
This compound-Induced PKC Translocation
Bryostatins, including this compound, also activate PKC by binding to the C1 domain. However, their interaction with PKC and the subsequent cellular responses are more complex and can differ significantly from those of phorbol esters. Studies have shown that bryostatins can induce a more transient activation and, in some cases, a faster down-regulation of certain PKC isoforms compared to phorbol esters. This differential regulation is thought to be a basis for the lack of tumor-promoting activity of bryostatins and their potential as therapeutic agents. This compound, in particular, has been shown to be less effective in translocating certain PKC isoforms, such as PKCβ1, compared to Bryostatin 1 and phorbol esters, highlighting its isoform-selective properties.
Caption: this compound-Induced PKC Translocation and Down-regulation.
Experimental Protocols
The following are generalized protocols for assessing PKC translocation induced by this compound or phorbol esters. Specific details may need to be optimized for different cell lines and experimental setups.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for these assays include A549 (human lung carcinoma), CHO-k1 (Chinese hamster ovary), NIH 3T3 (mouse embryonic fibroblast), and LNCaP (human prostate adenocarcinoma).
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound, phorbol ester (e.g., TPA/PMA), or vehicle control (e.g., DMSO). Incubation times can range from a few minutes to several hours depending on the experimental design.
Subcellular Fractionation and Western Blot Analysis
This method is used to quantify the amount of PKC in different cellular compartments.
-
Cell Lysis and Fractionation:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are scraped in a hypotonic lysis buffer and homogenized.
-
The homogenate is centrifuged at a low speed to pellet nuclei and unbroken cells.
-
The supernatant is then centrifuged at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
-
Western Blotting:
-
Protein concentrations of the cytosolic and membrane fractions are determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the PKC isoform of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Live-Cell Imaging with PKC-GFP Fusion Proteins
This technique allows for the real-time visualization of PKC translocation in living cells.
-
Transfection: Cells are transiently transfected with a plasmid encoding a PKC isoform fused to a fluorescent protein, such as Green Fluorescent Protein (GFP), using a suitable transfection reagent.
-
Imaging:
-
Transfected cells are plated on glass-bottom dishes.
-
Before imaging, the culture medium is replaced with an imaging medium.
-
A baseline fluorescence image is captured using a confocal or fluorescence microscope.
-
This compound or phorbol ester is then added to the dish, and images are acquired at regular intervals to monitor the redistribution of the PKC-GFP fusion protein from the cytosol to the membrane.
-
Caption: Workflow for PKC Translocation Assays.
Conclusion
This compound and phorbol esters, while both acting as PKC activators through the C1 domain, exhibit distinct profiles in their ability to induce PKC translocation. Phorbol esters are generally characterized by a potent, rapid, and sustained translocation of a broad range of PKC isoforms. In contrast, this compound demonstrates a more nuanced and isoform-selective effect, often resulting in a weaker or more transient translocation and, in some instances, a faster down-regulation of the kinase. These differences in their molecular interactions and downstream consequences are critical for understanding their divergent biological activities and for guiding the development of novel therapeutic strategies targeting the PKC signaling pathway. Researchers should carefully consider the specific PKC isoforms and cellular context when choosing between these powerful pharmacological tools.
References
- 1. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 2. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two protein kinase C activators, bryostatin-1 and phorbol-12-myristate-13-acetate, have different effects on haemopoietic cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
A Comparative Analysis of Bryostatin 2 and Other Bryostatins for Therapeutic Development
For Immediate Release to the Scientific Community
This guide provides a comparative overview of the therapeutic potential of Bryostatin 2 against other members of the bryostatin family and their synthetic analogs. Bryostatins, a class of macrolide lactones isolated from the marine bryozoan Bugula neritina, are potent modulators of protein kinase C (PKC) and have been investigated for their therapeutic utility in oncology, neurology, and immunology. This document synthesizes available preclinical and clinical data to aid researchers, scientists, and drug development professionals in evaluating the distinct profiles of these complex natural products and their derivatives.
Executive Summary
While Bryostatin 1 has been the most extensively studied analog in clinical trials, research into other congeners, such as this compound, and novel synthetic bryologs reveals significant differences in potency, PKC isoform selectivity, and therapeutic windows. Notably, structural modifications in this compound and the development of simplified, synthetically accessible analogs have demonstrated the potential for improved efficacy and reduced toxicity compared to the parent compounds. This guide will delve into the comparative data supporting these assertions.
Comparative Efficacy and Biological Activity
The therapeutic potential of bryostatins is intrinsically linked to their ability to modulate Protein Kinase C (PKC) isozymes. Different bryostatins exhibit varying affinities for PKC isoforms, leading to distinct downstream cellular effects.
Anti-cancer Activity
Bryostatins have demonstrated significant anti-proliferative effects in various cancer cell lines. However, their efficacy and toxicity profiles differ.
In a comparative study using A549 human lung carcinoma cells, both Bryostatin 1 and this compound were found to inhibit cell growth.[1] Both compounds induced the translocation of PKC from the cytosol to the membrane, a hallmark of PKC activation, although this effect was weaker than that observed with tumor promoters like TPA.[1]
Further studies on structural modifications of this compound revealed that its anti-cancer activity is sensitive to changes in its chemical structure. For instance, stepwise hydrogenation of this compound led to a reduction in its ability to inhibit the P388 lymphocytic leukemia cell line.[2]
A study comparing Bryostatins 1, 5, and 8 in a murine melanoma model found that all three induced equivalent inhibition of tumor growth.[3] However, Bryostatins 5 and 8 induced less weight loss than Bryostatin 1, suggesting a potentially better toxicity profile.[3]
Table 1: Comparative Anti-proliferative Activity of Bryostatins
| Compound | Cell Line | Endpoint | Value |
| This compound | P388 | ED50 | Not explicitly stated, but activity is referenced |
| Hydrogenated this compound (2a) | P388 | ED50 | 8.5 x 10⁻³ µg/mL |
| Hexahydro this compound (2b) | P388 | ED50 | 5.1 x 10⁻² µg/mL |
| Octahydro this compound (2c) | P388 | ED50 | 2.9 x 10⁻¹ µg/mL |
ED50: The concentration of a drug that gives half-maximal response.
Neurological Effects
Bryostatins have shown promise in preclinical models of neurodegenerative diseases, such as Alzheimer's disease. Their neuroprotective effects are attributed to their ability to activate specific PKC isoforms, particularly PKCε.
A study on SH-SY5Y human neuroblastoma cells compared the effects of Bryostatin 1 and 2. Both induced a rapid translocation and subsequent down-regulation of PKC. However, Bryostatin 1 had a significantly higher potency for competing with [³H]phorbol-12,13-dibutyrate binding than this compound, with a Ki value an order of magnitude lower. While both initially induced morphological changes, these were transient, and neither induced long-term differentiation. Bryostatin 1 (at 5 nM) and this compound (at 100 nM) inhibited DNA synthesis, though to a lesser extent than TPA.
Table 2: Comparative Neurobiological Activity of Bryostatins
| Compound | Cell Line | Parameter | Observation |
| Bryostatin 1 | SH-SY5Y | [³H]PDBu Binding Ki | Equal potency to TPA |
| This compound | SH-SY5Y | [³H]PDBu Binding Ki | 1 order of magnitude higher than Bryostatin 1 and TPA |
| Bryostatin 1 | SH-SY5Y | DNA Synthesis Inhibition | 5 nM |
| This compound | SH-SY5Y | DNA Synthesis Inhibition | 100 nM |
HIV Latency Activation
Bryostatins are being investigated as latency-reversing agents (LRAs) for an HIV cure. They are thought to reactivate latent HIV provirus by activating PKC-dependent signaling pathways. One study highlighted that bryostatin reactivated latent HIV infection 1000-fold more potently than prostratin. Synthetic bryostatin analogs, such as SUW133, have shown potent HIV latency reversal in various models, including in vivo in humanized mice, with better tolerability than naturally occurring bryostatin 1.
Mechanism of Action: The Role of Protein Kinase C (PKC)
The primary molecular target of bryostatins is the family of serine/threonine kinases known as Protein Kinase C (PKC). Bryostatins bind to the C1 domain of PKC, the same site that binds the endogenous activator diacylglycerol (DAG) and phorbol esters.
Figure 1. Simplified signaling pathway of Bryostatin-mediated PKC activation. Figure 2. General experimental workflow for comparing bryostatin efficacy. Figure 3. Logical relationship in bryostatin structure-activity relationship (SAR) studies.
Upon binding, bryostatins induce a conformational change in PKC, leading to its translocation to the cell membrane and subsequent activation. This activation, however, is often followed by a down-regulation of the PKC isozyme, which can contribute to the complex and sometimes opposing biological effects observed with different bryostatins. The duration and extent of PKC activation and down-regulation are critical determinants of the ultimate cellular response.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key assays used in the evaluation of bryostatins.
Cell Proliferation Assay (e.g., P388 cell line)
-
Cell Culture: P388 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Bryostatins are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the bryostatins or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The ED50 (effective dose for 50% inhibition) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
PKC Translocation Assay
-
Cell Culture and Transfection: A suitable cell line (e.g., CHO-K1) is cultured and may be transiently transfected with a plasmid encoding a PKC isozyme fused to a fluorescent protein (e.g., GFP).
-
Compound Treatment: Cells are treated with the bryostatin of interest at various concentrations and for different time points.
-
Microscopy: Live-cell imaging is performed using a confocal microscope to visualize the subcellular localization of the fluorescently tagged PKC.
-
Image Analysis: The fluorescence intensity in the cytoplasm and at the plasma membrane is quantified. An increase in membrane-associated fluorescence and a decrease in cytoplasmic fluorescence indicate PKC translocation.
-
Western Blotting (for endogenous PKC): Alternatively, cells are treated, and then cytosolic and membrane fractions are separated by centrifugation. The amount of a specific PKC isozyme in each fraction is determined by Western blotting using an isozyme-specific antibody.
The Rise of Synthetic Bryostatin Analogs (Bryologs)
The scarcity of natural bryostatins and the challenges in their total synthesis have spurred the development of simplified, more accessible synthetic analogs, often referred to as "bryologs." These bryologs are designed to retain or improve upon the PKC-binding and therapeutic properties of the natural products while being easier to synthesize and potentially having better pharmacological profiles.
Studies on bryologs have shown that modifications to the bryostatin scaffold can lead to enhanced potency and selectivity for specific PKC isozymes. For example, some synthetic analogs exhibit superior activity against certain cancer cell lines compared to Bryostatin 1. Furthermore, certain bryologs have demonstrated improved in vivo tolerability, a significant advantage for clinical development.
Conclusion and Future Directions
While Bryostatin 1 has been the frontrunner in clinical investigations, the comparative data, though limited for this compound, suggest that not all bryostatins are created equal. This compound and other less-studied natural analogs, as well as the emerging class of synthetic bryologs, may offer therapeutic advantages in terms of efficacy, selectivity, and safety.
Future research should focus on:
-
Head-to-head preclinical studies directly comparing the in vitro and in vivo efficacy and toxicity of this compound against other bryostatins and leading synthetic analogs across a range of cancer models, neurological disease models, and in the context of HIV latency reversal.
-
Comprehensive PKC isozyme profiling to determine the binding affinities and activation/down-regulation kinetics of this compound and other analogs for all PKC isoforms.
-
Further optimization of synthetic bryologs to fine-tune their pharmacological properties for specific therapeutic applications.
A deeper understanding of the structure-activity relationships within the bryostatin family will be instrumental in unlocking the full therapeutic potential of this remarkable class of natural products and their synthetic derivatives.
References
- 1. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Design, Synthesis, and Evaluation of C7 Diversified Bryostatin Analogs Reveals a Hot Spot for PKC Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bryostatin Analogs: A Focus on Bryostatin 2 Preclinical Data Versus Bryostatin 1 Clinical and Preclinical Findings
A comprehensive meta-analysis of clinical trial data for Bryostatin 2 is not feasible at this time due to a notable lack of extensive clinical studies for this specific analog. The majority of clinical research in the bryostatin class has been concentrated on Bryostatin 1. This guide therefore provides a comparative analysis based on the available preclinical data for this compound alongside the extensive preclinical and clinical data for the closely related and more widely studied Bryostatin 1. This approach offers valuable insights for researchers, scientists, and drug development professionals by highlighting the similarities and differences between these two potent Protein Kinase C (PKC) modulators.
Bryostatins are a group of macrolide lactones isolated from the marine bryozoan Bugula neritina.[1] They are known for their potent modulation of Protein Kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways.[2][3] While over 20 bryostatins have been identified, Bryostatin 1 has been the primary focus of clinical investigation for its potential therapeutic effects in cancer and neurological disorders like Alzheimer's disease.[1][2] this compound, another member of this family, has been investigated to a lesser extent, primarily in preclinical settings.
Data Presentation: Preclinical Efficacy Comparison
The following table summarizes key preclinical findings for Bryostatin 1 and this compound, offering a comparative view of their biological activities.
| Parameter | Bryostatin 1 | This compound | Reference |
| Primary Target | Protein Kinase C (PKC) | Protein Kinase C (PKC) | |
| P388 Lymphocytic Leukemia Inhibition (ED50) | Not explicitly stated in provided results | 8.5 x 10⁻³ µg/ml | |
| PKC Binding Affinity (Ki) | Potent, comparable to TPA | Ki value 1 order of magnitude higher than Bryostatin 1 and TPA | |
| Effect on SH-SY5Y Neuroblastoma Cells | Induces transient morphological changes, down-regulates c-myc mRNA | Induces transient morphological changes, down-regulates c-myc mRNA | |
| Stimulation of Noradrenaline Synthesis | Weaker than TPA | Weaker than TPA | |
| Inhibition of DNA Synthesis | Yes, at 5 nM | Yes, at 100 nM |
Experimental Protocols
P388 Murine Lymphocytic Leukemia Cell Line Inhibition Assay
The antitumor activity of bryostatin analogs was assessed using the P388 murine lymphocytic leukemia cell line. The detailed experimental protocol for this assay is a standard method used in cancer research.
Objective: To determine the concentration of the compound required to inhibit the growth of P388 cells by 50% (ED50).
Methodology:
-
Cell Culture: P388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Bryostatin analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density.
-
Treatment: The serially diluted compounds are added to the wells. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, which measures the metabolic activity of living cells. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the ED50 value is calculated using a dose-response curve fitting model.
Protein Kinase C (PKC) Binding Assay
This assay measures the ability of a compound to displace a radiolabeled phorbol ester, such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu), from its binding site on PKC.
Objective: To determine the binding affinity (Ki) of bryostatin analogs to PKC.
Methodology:
-
PKC Source: PKC can be a purified enzyme preparation or present in cell lysates or membrane fractions from a suitable cell line (e.g., SH-SY5Y).
-
Reaction Mixture: The reaction mixture contains the PKC source, [3H]PDBu at a fixed concentration, and varying concentrations of the test compound (bryostatin).
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as vacuum filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-radiolabeled phorbol ester) from the total binding. The Ki value is then determined using competitive binding analysis software.
Signaling Pathway and Experimental Workflow Diagrams
The primary mechanism of action for bryostatins involves the activation of Protein Kinase C (PKC). The following diagrams illustrate the canonical PKC signaling pathway and a general experimental workflow for evaluating bryostatin activity.
Caption: Canonical Protein Kinase C (PKC) signaling pathway activated by bryostatins.
Caption: General experimental workflow for the evaluation of bryostatin analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of Bryostatin 2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like Bryostatin 2 is a critical component of laboratory safety and environmental responsibility. As a protein kinase C agonist and antineoplastic agent, this compound necessitates handling as a cytotoxic and hazardous material.[1] Adherence to stringent disposal protocols is essential to mitigate risks of exposure and environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound and its associated waste requires a high level of precaution.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (chemotherapy-rated, double gloving recommended)[2] |
| Eye Protection | Chemical safety goggles and/or a full-face shield[2] |
| Body Protection | Disposable, fluid-resistant gown with long sleeves[2] |
| Respiratory Protection | An N95 or higher-rated respirator should be used, particularly when handling powders.[2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as cytotoxic hazardous waste. The following operational plan outlines the necessary procedures for its proper disposal.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream: All materials contaminated with this compound must be segregated from other laboratory waste streams. This includes unused or expired compounds, contaminated labware (both plastic and glass), and all used PPE.
-
Cytotoxic Waste Containers: Utilize designated, clearly labeled, and puncture-proof containers for cytotoxic waste. These containers are typically color-coded red and marked with the cytotoxic symbol.
-
Sharps Disposal: All sharps, such as needles, blades, and glass vials that have come into contact with this compound, must be placed in a designated red sharps container.
Step 2: Container Management
-
Labeling: The cytotoxic waste container must be clearly labeled with "Cytotoxic Waste," the chemical name "this compound," and the date of initial waste addition.
-
Secure Closure: Ensure the waste container is kept securely sealed when not in use to prevent spills or aerosolization.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general traffic. This area should be under the control of laboratory personnel.
Step 3: Disposal of Contaminated Materials
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous pharmaceutical waste in the designated red cytotoxic waste container.
-
Contaminated Labware:
-
Plasticware: Disposable plasticware contaminated with this compound should be directly placed in the cytotoxic waste container.
-
Glassware: Contaminated glassware should also be disposed of as hazardous waste. Do not rinse. Place it directly into the designated cytotoxic waste container or a specific container for contaminated glass waste.
-
-
Contaminated PPE: All PPE worn during the handling and disposal of this compound must be treated as cytotoxic waste and placed in the designated red waste container immediately after use.
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of cytotoxic waste must be handled by a licensed hazardous waste management provider. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.
-
Incineration or Chemical Neutralization: The primary recommended disposal methods for cytotoxic waste are incineration or chemical neutralization.
-
Documentation: Complete all necessary waste disposal manifests and documentation as required by your institution and local regulations.
Experimental Protocol: Decontamination of Work Surfaces
In the event of a spill or as part of routine cleaning, a specific decontamination procedure should be followed.
-
Preparation: Cordon off the affected area. Ensure all personnel involved in the cleanup are wearing the appropriate PPE.
-
Spill Kits: Utilize a cytotoxic spill kit for any spills. These kits typically contain absorbent materials, deactivating agents, and necessary PPE.
-
Deactivation: Some guidelines suggest the use of a deactivating agent. If one is not specified for this compound, a common practice for cytotoxic compounds is to use a solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate. However, consult your institution's EHS for approved deactivating agents.
-
Cleaning: After deactivation, thoroughly clean the area with a suitable laboratory detergent and water.
-
Waste Disposal: All materials used in the cleanup, including absorbent pads and wipes, must be disposed of as cytotoxic waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
